Phenylalanyl-phenylalanyl-arginine chloromethyl ketone
Description
The exact mass of the compound Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acid Chloromethyl Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenylalanyl-phenylalanyl-arginine chloromethyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylalanyl-phenylalanyl-arginine chloromethyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
74392-49-7 |
|---|---|
Formule moléculaire |
C25H33ClN6O3 |
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |
Clé InChI |
UFXAQJOOAQICNE-HKBOAZHASA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
Séquence |
FFR |
Synonymes |
DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |
Origine du produit |
United States |
The Molecular Mechanism of Phenylalanyl-Phenylalanyl-Arginine Chloromethyl Ketone (FFR-CMK) in Kallikrein Inhibition: A Technical Whitepaper
Executive Summary
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (often designated as D-Phe-Phe-Arg-CMK, FFR-CMK, or PPACK II) is a highly specific, irreversible, active-site-directed inhibitor of mammalian serine proteases, specifically glandular and plasma kallikreins[1]. By mimicking the natural kininogen substrate of kallikrein, FFR-CMK acts as an affinity label that covalently modifies the catalytic machinery of the enzyme. This whitepaper provides an in-depth mechanistic analysis of FFR-CMK, detailing its chemical profile, structural interaction kinetics, and field-proven experimental methodologies for researchers investigating the kallikrein-kinin system (KKS).
The Kallikrein-Kinin System & Target Rationale
Kallikreins are a specialized class of trypsin-like serine proteases responsible for the proteolytic cleavage of kininogens to release vasoactive peptides known as kinins (e.g., bradykinin and kallidin). The KKS plays a critical role in blood pressure regulation, inflammation, and vascular permeability[2].
Isolating the specific activity of kallikreins in complex biological matrices (like plasma or tissue homogenates) is notoriously difficult due to the presence of overlapping serine proteases. Reversible inhibitors (like aprotinin) often fail to provide the sustained inhibition required for long-term in vitro or in vivo assays. FFR-CMK solves this by providing irreversible, covalent inactivation specifically tailored to the kallikrein active site[3].
Chemical Profile and Mechanism of Action
The exceptional specificity and potency of FFR-CMK stem from its dual-action molecular design, which combines a highly selective recognition sequence with a reactive electrophilic warhead.
Substrate Recognition (The "Guidance System")
The peptide sequence D-Phe-Phe-Arg is engineered to perfectly complement the active site cleft of kallikrein:
-
P1 Arginine: Kallikreins possess a deep S1 specificity pocket with a negatively charged Aspartate residue (Asp189, chymotrypsin numbering) at its base. The positively charged Arginine at the P1 position of the inhibitor forms a critical salt bridge here, anchoring the molecule.
-
P2/P3 Phenylalanine: The hydrophobic Phe residues occupy the S2 and S3 subsites, providing the necessary binding energy and steric alignment that distinguishes kallikrein from other trypsin-like proteases (such as thrombin, which prefers a Proline at P2, targeted by the related inhibitor PPACK I).
-
D-Amino Acid N-terminus: The use of the D-isomer of Phenylalanine at the N-terminus prevents the inhibitor from being rapidly degraded by endogenous aminopeptidases in plasma or tissue samples, extending its functional half-life[1].
Covalent Alkylation (The "Warhead")
Once the non-covalent Michaelis complex is formed, the chloromethyl ketone (-CH₂Cl) group is precisely positioned adjacent to the enzyme's catalytic triad (Ser195, His57, Asp102).
-
The electrophilic carbon of the chloromethyl ketone undergoes a rapid nucleophilic attack by the Nε2 (or N-3) atom of the imidazole ring of His57 [4].
-
This alkylation event displaces the chloride ion and forms a stable covalent carbon-nitrogen bond.
-
Simultaneously, the hydroxyl group of Ser195 attacks the carbonyl carbon of the inhibitor, forming a tetrahedral hemiketal adduct[5].
This dual-tethering completely locks the catalytic machinery, rendering the kallikrein enzyme permanently inactive.
Fig 1: Covalent inhibition mechanism of FFR-CMK in the kallikrein active site.
Quantitative Inhibition Profiles
The efficacy of FFR-CMK has been validated across multiple species and tissue types. The table below summarizes key quantitative data from authoritative literature, demonstrating its broad applicability in KKS research.
| Target System / Enzyme | Experimental Model | Concentration | Observed Inhibition | Reference |
| Mammalian Glandular Kallikrein | Toad urinary bladder (Short-circuit current assay) | 10.0 µM | 41% maximal reduction in basal SCC | [3] |
| Porcine Kallikrein | Trout plasma (In vivo blood pressure assay) | Pretreatment | 80% inhibition of vasopressor effect | [2] |
| Rat Adrenal Kininogenase | Adrenal gland homogenates | 1.0 µM | 81% inhibition of kininogenase activity | [6] |
| Human Hageman Factor (FXII) | Human plasma (Amidolytic activity assay) | 5.3 µM | Complete inactivation | [1] |
Experimental Methodologies: Self-Validating In Vitro Assay
Because FFR-CMK is a mechanism-based, time-dependent irreversible inhibitor, standard competitive inhibition protocols are insufficient. The following methodology outlines a self-validating kinetic assay using a chromogenic substrate (e.g., S-2302 or S-2266).
Protocol: Time-Dependent Inactivation of Kallikrein
Causality Note: Why pre-incubation? Irreversible inhibition occurs in two phases: reversible binding ( E+I⇌E⋅I ) followed by covalent bond formation ( E⋅I→E−I ). If the substrate is added simultaneously with the inhibitor, the substrate will outcompete the inhibitor for the active site, masking the true inhibitory potency. Pre-incubation ensures the covalent complex is formed prior to substrate challenge.
Step 1: Reagent Preparation
-
Reconstitute FFR-CMK (trifluoroacetate salt) in DMSO to a stock concentration of 10 mM. Note: Ensure the residual amount of organic solvent in the final assay is <1% to prevent solvent-induced protein denaturation[1].
-
Prepare Kallikrein enzyme in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare the chromogenic substrate (e.g., D-Pro-Phe-Arg-pNA) at 10x the Km value.
Step 2: Pre-Incubation Phase
-
Aliquot the Kallikrein solution into a 96-well microplate.
-
Add varying concentrations of FFR-CMK (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C for exactly 15 minutes.
-
Validation Checkpoint: Run a parallel time-course (e.g., 5, 10, 15, 30 mins) at a single inhibitor concentration. If the inhibition is truly irreversible, the residual enzyme activity will decay exponentially over time.
-
Step 3: Substrate Addition & Kinetic Readout
-
Rapidly add the chromogenic substrate to all wells to initiate the reaction.
-
Immediately transfer the plate to a microplate reader.
-
Measure the release of p-nitroaniline (pNA) continuously by monitoring absorbance at 405 nm for 10 minutes.
Step 4: Data Analysis
-
Calculate the initial velocity ( vi ) from the linear portion of the absorbance vs. time curve for each well.
-
Plot the natural log of residual activity ( ln(vi/vcontrol) ) against pre-incubation time to determine the pseudo-first-order rate constant of inactivation ( kobs ).
Fig 2: Step-by-step in vitro kinetic assay workflow for FFR-CMK kallikrein inhibition.
Conclusion
FFR-CMK remains a gold-standard chemical probe for KKS research. By exploiting the inherent catalytic mechanism of serine proteases—specifically, driving the active-site histidine to attack a precisely positioned chloromethyl ketone—it achieves unparalleled irreversible inhibition. Proper experimental design, particularly acknowledging its time-dependent covalent nature, is essential for generating robust, reproducible data in drug development and physiological mapping.
References
- PRODUCT INFORMATION - Cayman Chemical Source: Cayman Chemical URL
- Source: PubMed / Fish Physiology and Biochemistry (1992)
- Source: American Journal of Physiology (1989)
- Adrenal kallikrein Source: Hypertension - American Heart Association Journals URL
- An In-Depth Technical Guide on the Interaction of Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
- Source: Biochemistry - ACS Publications (1996)
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
Precision Oncology via Coagulation Hijacking: Targeting Cancer Cells with Phe-Phe-Arg-Chloromethyl Ketone (FFR-cmk) Drug Delivery Systems
Executive Summary
The systemic toxicity of traditional chemotherapy remains a primary bottleneck in clinical oncology. To overcome this, researchers have engineered highly specific drug delivery systems that hijack the body's natural coagulation pathways. This whitepaper details the biochemical rationale, synthesis protocols, and quantitative efficacy of utilizing Phe-Phe-Arg-chloromethyl ketone (FFR-cmk) as a dual-action linker and irreversible inhibitor. By conjugating cytotoxic payloads to FFR-cmk and coupling them with coagulation Factor VIIa (fVIIa), scientists can selectively target Tissue Factor (TF)—a transmembrane receptor aberrantly overexpressed in solid tumors—without triggering fatal thrombosis.
Mechanistic Grounding: The FFR-cmk / fVIIa / TF Axis
To design a self-validating targeted delivery system, one must exploit a receptor unique to the tumor microenvironment.[1], as well as on the tumor vasculature, making it an ideal target. The natural ligand for TF is Factor VIIa (fVIIa). However, utilizing native fVIIa as a drug carrier presents a severe physiological risk: upon binding TF, native fVIIa initiates the blood clotting cascade, which would cause catastrophic thrombosis in cancer patients[2].
The FFR-cmk Solution: To neutralize the procoagulant activity of fVIIa while preserving its picomolar binding affinity for TF, researchers utilize the synthetic tripeptide FFR-cmk. The sequence (Phenylalanine-Phenylalanine-Arginine) mimics the natural substrate of serine proteases. The chloromethyl ketone (cmk) moiety acts as an electrophilic "warhead." When incubated with fVIIa,[2]. This creates Active-Site Inhibited fVIIa (ASIS) , a competitive inhibitor that safely escorts cytotoxic payloads directly to TF-expressing cancer cells[2].
Fig 1: Mechanism of Drug-FFR-mk-fVIIa targeting Tissue Factor for intracellular drug release.
Conjugation Strategy and Structural Causality
The success of the FFR-cmk system relies heavily on the spatial orientation and chemical stability of the linker connecting the drug to the tripeptide. Once the Drug-FFR-mk-fVIIa complex binds to TF, it undergoes receptor-mediated endocytosis. The drug must then be cleaved from the complex within the cytoplasm to exert its cytotoxic effects[3].
-
Paclitaxel (PTX) Conjugation: When synthesizing PTX-FFR-cmk, the attachment site dictates efficacy.[1]. Causality: The ester bond at the C2' position is more sterically accessible to intracellular esterases, allowing for rapid hydrolysis and release of free, active paclitaxel once inside the cell.
-
EF24 Conjugation: EF24 is a highly potent curcumin analog.[3]. Causality: The highly polar tripeptide prevents the drug from passively crossing the lipophilic cell membrane. It strictly requires coupling to fVIIa to actively hijack the TF-mediated endocytosis pathway[3].
Quantitative Efficacy: Comparative Cytotoxicity
The targeted delivery mechanism drastically alters the pharmacokinetic profile and effective dosage of the payloads. The table below summarizes the in vitro cytotoxicity of FFR-cmk drug delivery systems against various cell lines.
| Compound / Conjugate | Target Cell Line | Condition / Receptor Status | IC50 / Effective Concentration | Efficacy Outcome & Causality |
| C2'-PTX-FFRmk-fVIIa | KB 3-1 | PTX-Sensitive (TF+) | 12 nM | Highly active; targeted endocytosis successfully releases PTX[1]. |
| C2'-PTX-FFRmk-fVIIa | KB V-1 | PTX-Resistant (TF+) | 130 nM | Bypasses traditional resistance mechanisms via receptor-mediated entry[1]. |
| EF24-FFRck (No fVIIa) | MDA-MB-231 | Breast Cancer (TF+) | > 10 µM | Ineffective (>95% survival); cannot penetrate lipophilic membrane[3]. |
| EF24-FFRmk-fVIIa | MDA-MB-231 | Breast Cancer (TF+) | 1.5 µM | Decisive elimination of tumor cells via TF-internalization[3]. |
Experimental Protocols: Synthesis and In Vitro Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of the FFR-cmk delivery system.
Protocol A: Synthesis of the Drug-FFR-mk-fVIIa Complex
-
Peptide Deprotection: Dissolve Boc-Phe-Phe-Arg(Mtr) chloromethyl ketone in trifluoroacetic acid (TFA) (5.0 mL) with thioanisole (200 µL) and water (200 µL). Stir at room temperature for 36 hours. Remove TFA under vacuum to yield the deprotected FFR-cmk salt[2].
-
Drug Conjugation: Link the cytotoxic agent (e.g., EF24 via a succinic acid linker) to the FFR-cmk peptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in dichloromethane[3]. Purify the resulting Drug-FFR-cmk via HPLC.
-
Protein Coupling (ASIS Formation): Incubate the purified Drug-FFR-cmk with recombinant human fVIIa in a 5:1 molar ratio in an aqueous buffer (50 mM HEPES, 150 mM NaCl, 10 mM CaCl2, pH 7.4) at 4°C for 1 hour[4]. The chloromethyl ketone will irreversibly alkylate the active site of fVIIa.
-
Validation & Purification: Perform a chromogenic substrate assay to measure residual fVIIa activity. A successful reaction requires >95% inhibition of fVIIa to prevent procoagulant activity. Remove excess unreacted inhibitor via overnight dialysis using a 10 kDa MWCO membrane[4].
Protocol B: In Vitro Cytotoxicity Validation
-
Cell Culture: Seed TF-expressing cancer cells (e.g., MDA-MB-231) and non-TF-expressing control cells (e.g., MCF-10A) in 96-well plates and incubate overnight to allow adherence[3].
-
Treatment Administration: Expose the cells to varying concentrations (e.g., 0.8–4.0 µM) of the fully formed Drug-FFR-mk-fVIIa complex, alongside free drug and Drug-FFR-cmk (lacking fVIIa) as controls[3].
-
Incubation: Incubate for 48 hours. Causality Check: This duration is required to allow for TF-receptor binding, cellular endocytosis, and the subsequent intracellular proteolytic cleavage of the linker to release the active warhead[3].
-
Viability Quantification: Measure cell survival using an MTT or CellTiter-Glo assay. Calculate the IC50 to confirm that the fVIIa-conjugated drug selectively eliminates TF-positive target cells while sparing TF-negative control cells[3].
Clinical Translation: Theranostic 18F-ASIS Profiling
The utility of the FFR-cmk/fVIIa axis extends beyond chemotherapy into companion diagnostics. Because TF expression is heterogeneous across patient populations, identifying patients who will benefit from TF-targeted therapies is critical.
By substituting the cytotoxic drug with a positron-emitting radioisotope, researchers have developed 18F-ASIS . In this workflow,[4]. This allows for non-invasive, quantitative PET imaging of TF expression in primary tumors and metastases in human patients, serving as a direct theranostic bridge for FFR-cmk-based drug delivery systems[4].
References
-
Targeted delivery of paclitaxel to tumor cells: synthesis and in vitro evaluation. Journal of Medicinal Chemistry (2010).[Link]
-
Synthesis of EF24−Tripeptide Chloromethyl Ketone: A Novel Curcumin-Related Anticancer Drug Delivery System. Journal of Medicinal Chemistry (2005).[Link]
-
First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic. Journal of Nuclear Medicine (2022).[Link]
Sources
- 1. Targeted delivery of paclitaxel to tumor cells: synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of Paclitaxel to Tumor Cells: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for the Synthesis of EF24-Tripeptide Chloromethyl Ketone Conjugates
Introduction: A Strategic Conjugation for Targeted Drug Delivery
In the landscape of modern drug development, the targeted delivery of potent therapeutic agents to diseased cells remains a paramount challenge. This guide details a comprehensive protocol for the synthesis of a novel conjugate linking EF24, a highly potent synthetic analog of curcumin, to a tripeptide chloromethyl ketone. This strategic conjugation aims to harness the enhanced bioavailability and anti-cancer properties of EF24 with the selective, irreversible inhibitory mechanism of peptide chloromethyl ketones, which are known to target specific proteases often dysregulated in cancer.
EF24, or (3E,5E)-3,5-bis(2-fluorobenzylidene)piperidin-4-one, has demonstrated significantly greater potency and systemic bioavailability compared to its parent compound, curcumin.[1][2] Its therapeutic effects are largely attributed to the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[1][3][4] However, like many small molecule inhibitors, achieving targeted delivery to tumor tissues to maximize efficacy and minimize off-target toxicity is a key objective.
Peptide chloromethyl ketones are a class of irreversible inhibitors that specifically target the active site of serine and cysteine proteases.[5][6][7][8] The chloromethyl ketone moiety acts as an alkylating agent, forming a covalent bond with a key histidine residue in the enzyme's catalytic triad.[9] By designing a tripeptide sequence that is a substrate for a tumor-associated protease, the conjugated EF24 can, in principle, be selectively delivered to the target site. A notable example from the literature describes the synthesis of an EF24-phenylalanine-phenylalanine-arginine chloromethyl ketone (EF24-FFRck) conjugate designed to target tissue factor (TF) expressed on cancer cells.[9][10][11]
This application note provides a detailed, step-by-step protocol for the synthesis of such a conjugate, intended for researchers and scientists in drug development. The protocol is designed to be a self-validating system, with explanations for key experimental choices and integrated characterization steps to ensure the integrity of the final product.
Chemical Structures and Reaction Overview
The synthesis of the EF24-tripeptide chloromethyl ketone conjugate is a multi-step process that involves the synthesis of the individual components followed by their conjugation.
Component Structures:
| Component | Chemical Name | IUPAC Name | Molecular Formula | Molar Mass |
| EF24 | EF24 | (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one | C19H15F2NO | 311.33 g/mol |
| Tripeptide Chloromethyl Ketone | Phenylalanine-Phenylalanine-Arginine Chloromethyl Ketone (FFRck) | Varies based on protecting groups | Varies | Varies |
I. Synthesis of the Tripeptide Chloromethyl Ketone
The synthesis of the tripeptide chloromethyl ketone is a critical first stage. This protocol utilizes a solid-phase peptide synthesis (SPPS) approach using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by conversion of the C-terminal carboxylic acid to a chloromethyl ketone.
Materials and Reagents:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diazomethane (or a safer alternative like (trimethylsilyl)diazomethane with subsequent HCl treatment)
-
Anhydrous diethyl ether
-
Hydrochloric acid (in a suitable solvent)
Experimental Protocol: Synthesis of H-Phe-Phe-Arg-CH2Cl
Step 1: Solid-Phase Peptide Synthesis (SPPS) of the Protected Tripeptide
This part of the protocol details the step-by-step assembly of the tripeptide on a solid support.
-
Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Fmoc Deprotection: Repeat step 2.
-
Second Coupling (Fmoc-Phe-OH): Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Final Wash and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.
Causality Behind Experimental Choices:
-
Fmoc Chemistry: Fmoc protecting groups are base-labile, allowing for mild deprotection conditions that preserve the acid-labile side-chain protecting groups and the bond to the resin.
-
DIC/Oxyma: This combination of coupling reagents is efficient and minimizes the risk of racemization, a critical consideration in peptide synthesis.[1]
-
Kaiser Test: This colorimetric test detects free primary amines, providing a reliable in-process control to ensure that each coupling reaction has gone to completion before proceeding to the next step.
Step 2: Cleavage of the Tripeptide from the Resin
This step liberates the synthesized tripeptide from the solid support.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).[12]
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Causality Behind Experimental Choices:
-
TFA: A strong acid required to cleave the peptide from the Wang resin and remove acid-labile side-chain protecting groups like Pbf from arginine.
-
TIS and Water: These are scavengers that trap the reactive carbocations generated during the cleavage of the protecting groups, preventing them from reacting with sensitive amino acid residues like tryptophan (if present) and methionine.[12]
Step 3: Conversion of the C-terminal Carboxylic Acid to a Chloromethyl Ketone
This is a crucial and sensitive step requiring careful handling of reagents.
-
Diazomethane Formation (or use of a safer alternative): This protocol recommends the use of (trimethylsilyl)diazomethane for improved safety.
-
Activation of the Carboxylic Acid:
-
Dissolve the crude, protected tripeptide in anhydrous THF.
-
Cool the solution to -15°C.
-
Add N-methylmorpholine followed by isobutyl chloroformate to form a mixed anhydride.
-
-
Reaction with Diazomethane:
-
Slowly add a solution of diazomethane (or (trimethylsilyl)diazomethane) to the mixed anhydride solution at -15°C.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
-
Formation of the Chloromethyl Ketone:
-
Carefully add a solution of anhydrous HCl in dioxane or diethyl ether to the reaction mixture to quench excess diazomethane and form the chloromethyl ketone.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude peptide chloromethyl ketone by flash chromatography or preparative HPLC.
-
Causality Behind Experimental Choices:
-
Mixed Anhydride Activation: This method efficiently activates the C-terminal carboxyl group for nucleophilic attack by diazomethane.
-
Low Temperature: The reaction is performed at low temperatures to minimize side reactions and ensure the stability of the diazomethane and the activated intermediates.
II. Synthesis of the EF24-Tripeptide Chloromethyl Ketone Conjugate
This section details the conjugation of the synthesized tripeptide chloromethyl ketone to EF24. The conjugation is achieved through the formation of an amide bond between the N-terminus of the tripeptide and a carboxylic acid derivative of EF24. This requires a modification of EF24 to introduce a linker with a terminal carboxyl group. A common strategy is to use a succinic anhydride to create a hemisuccinate ester.
Materials and Reagents:
-
EF24
-
Succinic anhydride
-
Pyridine
-
H-Phe-Phe-Arg(Pbf)-CH2Cl (protected tripeptide chloromethyl ketone)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Diethyl ether
-
Preparative HPLC system
Experimental Protocol: Conjugation and Final Deprotection
Step 1: Preparation of EF24-hemisuccinate
-
Dissolve EF24 and succinic anhydride in pyridine.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Purify the resulting EF24-hemisuccinate by flash chromatography.
Step 2: Conjugation of EF24-hemisuccinate to the Tripeptide Chloromethyl Ketone
-
Dissolve EF24-hemisuccinate (1.2 eq), H-Phe-Phe-Arg(Pbf)-CH2Cl (1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by analytical HPLC.
-
Once the reaction is complete, precipitate the crude protected conjugate by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with diethyl ether.
-
Dry the crude protected conjugate under vacuum.
Causality Behind Experimental Choices:
-
HBTU/DIPEA: A highly efficient and widely used peptide coupling reagent system that promotes rapid amide bond formation with minimal side reactions.[13]
-
DIPEA: A non-nucleophilic base used to neutralize the protonated N-terminus of the peptide and to facilitate the coupling reaction.
Step 3: Final Deprotection and Purification
-
Treat the crude protected conjugate with the cleavage cocktail (TFA/TIS/H2O - 95:2.5:2.5) for 2 hours to remove the Pbf protecting group from arginine.
-
Precipitate the final EF24-tripeptide chloromethyl ketone conjugate with cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the final conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a fluffy powder.
Workflow Diagram:
Caption: Analytical workflow for the characterization of the final conjugate.
IV. Safety Precautions
-
Chloromethyl Ketones: These are reactive alkylating agents and should be handled with extreme care in a well-ventilated fume hood. [14]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [11][15][16]Avoid inhalation of dust and contact with skin and eyes. [11][15]* Trifluoroacetic Acid (TFA): TFA is a highly corrosive acid. Handle in a fume hood with appropriate PPE.
-
Diazomethane: Diazomethane is highly toxic and explosive. It is strongly recommended to use a safer alternative such as (trimethylsilyl)diazomethane. All operations involving diazomethane must be conducted in a specialized fume hood with a blast shield.
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in peptide synthesis | Incomplete coupling or deprotection. | Use a more potent coupling reagent like HATU. [1]Increase coupling and deprotection times. Monitor each step with a Kaiser test. |
| Difficulty in purifying the final conjugate | Poor solubility; co-elution of impurities. | Optimize the HPLC gradient and try different solvent systems. [8][17][18]Ensure complete removal of protecting groups. |
| Side reactions during cleavage | Inefficient scavenging of reactive cations. | Use a cleavage cocktail with appropriate scavengers for the amino acids present in the peptide. [12] |
| No product formation in the conjugation step | Inactive coupling reagents; poor solubility of reactants. | Use fresh, high-quality coupling reagents. Try different solvents or co-solvents to improve solubility. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of EF24-tripeptide chloromethyl ketone conjugates. By following these detailed steps and understanding the rationale behind the experimental choices, researchers can confidently synthesize these promising molecules for further investigation in targeted cancer therapy. The successful synthesis and characterization of these conjugates represent a significant step towards developing more effective and selective anticancer agents.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ketone. Retrieved from [Link]
-
He, Y., Li, W., Hu, G., Sun, H., & Kong, Q. (2018). Bioactivities of EF24, a Novel Curcumin Analog: A Review. Frontiers in Oncology, 8, 614. [Link]
-
Snyder, J. P., et al. (2006). Synthesis of EF24-tripeptide chloromethyl ketone: a novel curcumin-related anticancer drug delivery system. Journal of Medicinal Chemistry, 49(12), 3158-3162. [Link]
-
Creative Biolabs. (2024). Troubleshooting Guides for Bioconjugation. Retrieved from [Link]
-
Snyder, J. P., et al. (2006). Synthesis of EF24−Tripeptide Chloromethyl Ketone: A Novel Curcumin-Related Anticancer Drug Delivery System. Journal of Medicinal Chemistry, 49(12), 8668-8675. [Link]
-
Pattison, O. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]
-
Mosley, C. A., Liotta, D. C., & Snyder, J. P. (2007). Highly Active Anticancer Curcumin Analogues. The Molecular Targets and Therapeutic Uses of Curcumin in Health and Disease, 595, 77–103. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel dipeptide for its anticancer activity. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]
-
Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778–4784. [Link]
-
Bas, S., et al. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. [Link]
-
Kumar, V., et al. (2012). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 17(5), 5460-5473. [Link]
-
Guan, J. (2025). NMR studies of protein-small molecule and protein-peptide interactions. Leiden University. [Link]
-
Demetriou, G., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. Organic & Biomolecular Chemistry, 19(24), 5396-5400. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
He, Y., et al. (2023). Genomic discovery of EF-24 targets unveils antitumorigenic mechanisms in leukemia cells. PLoS ONE, 18(9), e0291771. [Link]
-
Pongor, S., et al. (1975). Inhibition of initiation of protein synthesis in mammalian tissue culture cells by L-1-tosylamido-2-phenylethyl chloromethyl ketone. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 378(1), 88-99. [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide Research, 8(5), 298-300. [Link]
-
Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Brookhaven National Lab. [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific Information System. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Demetriou, G., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. Organic & Biomolecular Chemistry, 19(24), 5396-5400. [Link]
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]
-
Tsuda, Y., et al. (1989). Synthesis of tripeptide chloromethyl ketones and examination of their inhibitory effects on plasmin and plasma kallikrein. Chemical & Pharmaceutical Bulletin, 37(11), 3108-3111. [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
BioPharmaSpec. (2025). Understanding Peptide-Half Life Extensions & Drug Conjugates. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Geurink, P. P., et al. (2012). Bioorthogonal Peptide Enrichment from Complex Samples Using a Rink-Amide-Based Catch-and-Release Strategy. Organic Letters, 14(11), 2738-2741. [Link]
-
SCIEX. (n.d.). Comprehensive characterization of an antibody-drug conjugate (ADC) using electron activated dissociation (EAD). Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-SPPS Chemistry. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 547, 3-36. [Link]
-
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 547, 3-36. [Link]
- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. merckmillipore.com [merckmillipore.com]
- 6. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
- 7. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of EF24-tripeptide chloromethyl ketone: a novel curcumin-related anticancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. peptide.com [peptide.com]
- 13. Knowledge Center Archive - Bachem [bachem.com]
- 14. nj.gov [nj.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Protease Inhibition and Active-Site Labeling Using Phe-Phe-Arg-Chloromethyl Ketone (FFR-CMK)
Executive Summary
Phe-Phe-Arg-chloromethyl ketone (FFR-CMK, frequently synthesized as D-Phe-Phe-Arg-CMK or PPACK II) is a highly potent, irreversible inhibitor primarily targeting trypsin-like serine proteases. By mimicking the natural substrate preference of these enzymes and deploying an electrophilic warhead, FFR-CMK provides researchers with a robust tool for mapping coagulation cascades, preventing unwanted proteolysis in plasma samples, and developing active-site specific probes. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for deploying FFR-CMK in advanced biochemical workflows.
Mechanistic Insights: The Anatomy of FFR-CMK Inhibition
The exceptional efficacy of FFR-CMK relies on a dual-action mechanism that combines high-affinity non-covalent docking with irreversible covalent alkylation[1].
-
Peptide Recognition (P3-P2-P1): The sequence D-Phe-Phe-Arg is specifically tailored for trypsin-like serine proteases. The P1 Arginine residue is the primary specificity determinant, inserting deeply into the negatively charged S1 pocket (which typically contains an Asp189 residue)[1]. The P2 and P3 Phenylalanine residues engage hydrophobic subsites, while the D-isomer at P3 confers critical resistance to endogenous aminopeptidases, ensuring inhibitor stability in complex biological matrices like serum.
-
Electrophilic Warhead (CMK): Once the Michaelis complex is formed, the chloromethyl ketone group is positioned in exact proximity to the enzyme's catalytic triad. The unprotonated nitrogen of the active-site histidine (e.g., His57) executes a nucleophilic attack on the methylene carbon of the CMK group. This displaces the chloride ion and forms a permanent, covalent alkyl-enzyme complex, rendering the protease catalytically dead[2]. Interestingly, FFR-CMK derivatives have also demonstrated exceptional cross-reactivity with viral cysteine proteases, such as the SARS-CoV-2 Main Protease (MPro), by covalently modifying the active site Cys145[3].
Fig 1. Mechanism of irreversible serine protease inactivation by FFR-CMK via histidine alkylation.
Quantitative Profiling of FFR-CMK Targets
FFR-CMK exhibits broad yet potent activity across various physiological and viral proteases. Table 1 summarizes key kinetic and inhibitory parameters to guide dosing in custom assay development.
| Target Enzyme | Inhibitor Variant | Inhibitory Parameter | Application Context | Reference |
| Plasma Kallikrein | D-Phe-Phe-Arg-CMK | Complete inhibition at 10 µM | Blocks endogenous vasoactive peptide production | [4] |
| SARS-CoV-2 MPro | D-FFR-CMKyne | kinact/KI=1.6×106 M−1min−1 | Covalent antiviral targeting of Cys145 | [3] |
| Factor XII (Hageman) | PPACK II (FFR-CMK) | Inactivation at 5.3 µM | Contact activation cascade studies | [5] |
| Gingipain RgpB | Z-FFR-CMK | Effective at 100 µM | Interferes with protease-profragment complexation | [6] |
Self-Validating Experimental Protocols
Protocol A: Generation of Active Site Inhibited Factor VIIa (ASIS)
Context: ASIS is utilized in oncology and hematology to antagonize Tissue Factor (TF) signaling without triggering the coagulation cascade[7]. Causality & Design: By locking FVIIa in a catalytically inactive state, ASIS retains its picomolar binding affinity for TF. Calcium is strictly maintained in the buffer to preserve the structural integrity of the FVIIa Gla domain, which is mandatory for TF interaction. A stoichiometric excess of inhibitor is used to drive the pseudo-first-order kinetics of covalent alkylation to absolute completion.
Step-by-Step Methodology:
-
Complex Assembly: Dilute recombinant human FVIIa to 20 µM in Reaction Buffer (50 mM HEPES, 150 mM NaCl, 10 mM CaCl2, pH 7.4).
-
Alkylation: Add FFR-CMK to a final concentration of 200 µM (a 10-fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 3 hours in the dark.
-
Self-Validation Checkpoint (Critical): Before proceeding to purification, withdraw a 5 µL aliquot and mix with 1 mM of the chromogenic substrate S-2288. Monitor absorbance at 405 nm for 10 minutes.
-
Pass Criteria: The ΔA405/min must be <1% of an uninhibited FVIIa control.
-
Fail Criteria: If residual activity is >1%, spike the reaction with an additional 50 µM FFR-CMK and incubate for 1 further hour. Proceed only when the enzyme is confirmed catalytically dead.
-
-
Purification: Transfer the validated ASIS to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of Reaction Buffer at 4°C for 24 hours (with two buffer exchanges). Rationale: This removes unreacted FFR-CMK, which could otherwise induce off-target cytotoxicity or unintended protease inhibition in downstream cell-based assays[7].
Fig 2. Self-validating workflow for generating Active Site Inhibited Factor VIIa (ASIS).
Protocol B: Active-Site Specific Fluorescent Labeling using ATA-FFR-CMK
Context: Many serine proteases lack free surface thiols. ATA-FFR-CMK allows researchers to engineer a reactive sulfhydryl group directly into the catalytic pocket for site-specific probe attachment[2]. Causality & Design: The inhibitor features a protected thioester (acetylthio). After the CMK warhead permanently anchors the molecule to the active site histidine, mild hydroxylamine treatment cleaves the acetyl group, unmasking a free thiol ready for maleimide or iodoacetamide conjugation.
Step-by-Step Methodology:
-
Target Alkylation: Incubate the target protease (e.g., plasminogen or thrombin) with a 5-fold molar excess of ATA-FFR-CMK in 50 mM Tris-HCl, pH 7.4 for 2 hours.
-
Thiol Liberation: Add neutral hydroxylamine ( NH2OH ) to a final concentration of 0.1 M. Incubate for 1 hour at room temperature. Rationale: Hydroxylamine selectively hydrolyzes the thioester without disrupting the newly formed covalent enzyme-inhibitor bond.
-
Fluorescent Conjugation: Add a thiol-reactive probe, such as 5-(iodoacetamido)fluorescein (5-IAF), at a 10-fold molar excess. Incubate for 2 hours at room temperature in the dark.
-
Validation & Cleanup: Remove unreacted fluorophore via size-exclusion chromatography (e.g., Sephadex G-25). Validate labeling efficiency by measuring the Protein/Fluorophore absorbance ratio (A280/A495) using a spectrophotometer to ensure a 1:1 stoichiometric labeling ratio.
References
-
[3] Title: Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC | Source: nih.gov | URL: 3
-
[2] Title: Product Datasheet: ATA-Phe-Phe-Arg-CMK | Source: mol-innov.com | URL: 2
-
[5] Title: PPACKII (trifluoroacetate salt) (CAS 649748-23-2) | Source: caymanchem.com | URL: 5
-
[1] Title: 4Q7Z: Neutrophil serine protease 4 (PRSS57) with phe-phe-arg-chloromethylketone (FFR-cmk) - RCSB PDB | Source: rcsb.org | URL: 1
-
[6] Title: Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC | Source: nih.gov | URL: 6
-
[4] Title: Information on EC 3.4.21.34 - plasma kallikrein | Source: brenda-enzymes.org | URL: 4
-
[7] Title: [18F]ASIS Production under Good Manufacturing Practices (GMP) | Source: snmjournals.org | URL: 7
Sources
- 1. rcsb.org [rcsb.org]
- 2. mol-innov.com [mol-innov.com]
- 3. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on EC 3.4.21.34 - plasma kallikrein and Organism(s) Homo sapiens and UniProt Accession P03952 - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]ASIS Production under Good Manufacturing Practices (GMP) | Journal of Nuclear Medicine [jnm.snmjournals.org]
How to improve aqueous solubility of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone
Welcome to the Technical Support Center for peptide-based protease inhibitors. Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-cmk) is a potent, irreversible active-site inhibitor of serine proteases, widely used in coagulation research (e.g., targeting Factor VIIa) and antiviral development[1][2].
Working with FFR-cmk presents a dual biochemical challenge: the di-phenylalanine (Phe-Phe) motif drives severe hydrophobic aggregation in water, while the alpha-chloroketone (CMK) warhead is highly reactive and prone to rapid degradation in aqueous environments[1][3]. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure successful experimental outcomes.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Every time I dilute my FFR-cmk stock into my physiological assay buffer (pH 7.4), the solution turns cloudy. How can I prevent this? A1: The cloudiness is precipitation driven by the hydrophobic π−π stacking of the di-phenylalanine motif.
-
The Causality: Water cannot solvate the bulky, non-polar aromatic rings, causing the peptide molecules to collapse into micro-aggregates.
-
The Solution: Never dilute a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, use a step-wise dilution method. Ensure the final DMSO concentration remains below 1% (v/v) to avoid denaturing your target protease. If your assay permits, formulating the buffer with 0.01% Tween-20 or encapsulating the peptide in Hydroxypropyl- β -cyclodextrin (HP- β -CD) can mask the hydrophobic residues and maintain solubility without interfering with the enzyme[1].
Q2: I successfully dissolved FFR-cmk, but it fails to inhibit Factor VIIa in my amidolytic assay. What is degrading my inhibitor? A2: FFR-cmk acts by covalently alkylating the active-site histidine (e.g., His57) of serine proteases[4]. The CMK warhead is highly electrophilic and indiscriminate.
-
The Causality: If your assay buffer contains strong nucleophiles like Dithiothreitol (DTT), β -mercaptoethanol, or high concentrations of primary amines (e.g., Tris), they will rapidly attack and neutralize the CMK group before it can reach the enzyme. Furthermore, CMK moieties are highly unstable at pH > 6.0 and will undergo spontaneous hydrolysis in water[3].
-
The Solution: Always prepare fresh aqueous dilutions immediately before the assay and strictly utilize thiol-free buffers.
Q3: How should I store FFR-cmk to ensure long-term stability and prevent epimerization? A3: Lyophilized powder should be stored desiccated at -20°C or -80°C. For liquid stocks, dissolve the peptide in anhydrous DMSO or DMF to a concentration of 10–50 mM (approx. 33 mg/mL)[5].
-
The Causality: Trace water in hygroscopic solvents like DMSO will slowly hydrolyze the CMK group during storage. Additionally, at physiological pH (7.4), the arginine residue is susceptible to stereochemical epimerization (converting from L-Arg to D-Arg), which drastically reduces target affinity. Arginine remains stereochemically stable only in acidic environments (pH 3.0–4.0)[6].
-
The Solution: Purge the stock vial with an inert gas (argon or nitrogen) before sealing, aliquot into single-use tubes to strictly avoid freeze-thaw cycles, and store at -80°C.
Part 2: Quantitative Data Presentation
The following table summarizes the physicochemical boundaries of FFR-cmk to help you design your solvent systems.
| Solvent / Condition | Max Solubility | Stability / Shelf-life | Mechanistic Note |
| Aqueous Buffer (pH 7.4) | < 1 mg/mL | < 1 hour | Rapid CMK hydrolysis and Arg epimerization[3][6]. |
| Aqueous Buffer (pH 6.0) | ~ 2-5 mg/mL | < 24 hours | Reduced hydrolysis; use immediately[3][5]. |
| Anhydrous DMSO | > 30 mg/mL | > 12 months (-80°C) | Ideal stock solvent; prevents hydrophobic collapse[5]. |
| Anhydrous DMF | > 30 mg/mL | > 12 months (-80°C) | Alternative to DMSO; requires inert gas purging[5]. |
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility, use the following step-by-step methodology for the reconstitution and aqueous integration of FFR-cmk. This protocol incorporates built-in validation checkpoints to ensure the integrity of the inhibitor.
Step 1: Anhydrous Stock Preparation
-
Equilibration: Remove the lyophilized FFR-cmk vial from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder).
-
Reconstitution: Add anhydrous DMSO to create a 20 mM stock solution. Vortex gently until completely dissolved.
-
Validation Checkpoint 1 (Optical Clarity): Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates moisture contamination or degraded peptide.
-
Storage: Purge the headspace of the tube with Argon gas, aliquot into single-use volumes (e.g., 10 µL), and flash-freeze in liquid nitrogen before transferring to -80°C.
Step 2: Intermediate Dilution (The "Bridge" Step)
-
Thawing: Thaw a single aliquot immediately before the experiment. Do not refreeze.
-
Bridge Formulation: Prepare an intermediate dilution (e.g., 1 mM) in a slightly acidic, organic-aqueous bridge solution (e.g., 10% DMSO in 1 mM HCl or pH 5.0 acetate buffer).
-
(Causality: The acidic pH prevents Arg epimerization and CMK hydrolysis during the transition from 100% organic to aqueous environments)[3][6].
Step 3: Assay Integration
-
Final Dilution: Add the intermediate FFR-cmk solution to your final assay buffer (pH 7.0–7.4, strictly thiol-free) containing your target enzyme (e.g., Factor VIIa/Tissue Factor complex)[2]. Keep the final DMSO concentration ≤ 1% to ensure enzyme viability.
-
Validation Checkpoint 2 (Solubility): Measure the absorbance of the final buffer at 600 nm (OD600). An OD600 < 0.05 confirms the absence of micro-precipitates.
-
Validation Checkpoint 3 (Activity): Run a positive control with a known reversible inhibitor to verify that the enzyme itself has not been denatured by the solvent transition.
Part 4: Workflow Visualization
Figure 1: Decision tree for FFR-cmk preparation, troubleshooting, and assay integration.
References
-
[1] Dual Inhibitors of Main Protease (M Pro ) and Cathepsin L as Potent Antivirals against SARS-CoV2 - ResearchGate. Source: researchgate.net. URL:[Link]
-
[2] Incorporation of an active site inhibitor in factor VIIa alters the affinity for tissue factor - PubMed. Source: nih.gov. URL:[Link]
-
[6] In-Depth Study of Tripeptide-Based α-Ketoheterocycles as Inhibitors of Thrombin. Effective Utilization of the S1' Subsite and Its Implications to Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]
-
[4] Novel Natural Product 5,5-trans-Lactone Inhibitors of Human α-Thrombin: Mechanism of Action and Structural Studies | Biochemistry - ACS Publications. Source: acs.org. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of an active site inhibitor in factor VIIa alters the affinity for tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor (CAS 4272-74-6) | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete factor VIIa inhibition by Phe-Phe-Arg-chloromethyl ketone
Welcome to the Technical Support Center for troubleshooting issues related to the inhibition of Factor VIIa (FVIIa). This guide is designed for researchers, scientists, and drug development professionals who are using the irreversible serine protease inhibitor, Phe-Phe-Arg-chloromethyl ketone (PPACK), and encountering incomplete inhibition in their experimental setups.
As Senior Application Scientists, we understand that achieving complete and specific enzymatic inhibition is critical for data integrity. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
Understanding the Inhibition Mechanism: FVIIa and PPACK
Factor VIIa is a serine protease that plays a pivotal role in the initiation of the extrinsic pathway of blood coagulation.[1][2] Upon vessel injury, Tissue Factor (TF) is exposed, binding to FVIIa to form a highly potent enzymatic complex (TF:FVIIa). This complex then activates Factor X and Factor IX, leading to a cascade of events that culminates in thrombin generation and fibrin clot formation.[1][3]
Phe-Phe-Arg-chloromethyl ketone (PPACK, also known as FFR-cmk) is a synthetic tripeptide that acts as an irreversible inhibitor. Its sequence mimics the substrate recognition site for certain serine proteases. The chloromethyl ketone group forms a covalent bond with the active site histidine residue of the protease, rendering the enzyme permanently inactive.[4] This specificity makes PPACK a powerful tool for studying coagulation pathways.
Q1: I've added PPACK to my assay, but I'm still observing significant residual FVIIa activity. Why isn't the inhibition complete?
This is the most common issue encountered and can stem from several factors related to the inhibitor, the enzyme, or the assay conditions. Let's break down the potential causes systematically.
Potential Cause 1: Inhibitor Integrity and Concentration
-
Expertise & Experience: Chloromethyl ketones are chemically reactive and susceptible to hydrolysis, especially at neutral or alkaline pH.[5][6] If your PPACK stock solution has degraded, its effective concentration will be lower than calculated, leading to incomplete inhibition. Similarly, an error in calculating the molar excess required can leave active FVIIa in the reaction.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare PPACK stock solutions fresh in an appropriate solvent (e.g., DMSO or acidic water) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Verify Molar Excess: PPACK is an irreversible inhibitor, but the reaction takes time. A common starting point is a 10- to 100-fold molar excess of PPACK over FVIIa. If inhibition is incomplete, try increasing the molar excess.
-
Confirm Stock Concentration: If possible, confirm the concentration of your PPACK stock spectrophotometrically or via HPLC, comparing it to a new, certified standard.
-
Potential Cause 2: Assay Kinetics and Incubation Time
-
Expertise & Experience: The covalent modification of the FVIIa active site by PPACK is not instantaneous. The rate of inhibition depends on concentration, temperature, and pH. Insufficient pre-incubation of FVIIa with PPACK before adding the substrate can result in the substrate being cleaved by FVIIa that has not yet been inhibited.
-
Troubleshooting Steps:
-
Introduce a Pre-incubation Step: Before adding the chromogenic or fluorogenic substrate (or initiating the clotting cascade), pre-incubate the FVIIa with PPACK for a defined period.
-
Optimize Pre-incubation Time: Perform a time-course experiment. Incubate FVIIa with a fixed concentration of PPACK for varying times (e.g., 5, 15, 30, 60 minutes) before initiating the activity measurement. This will determine the minimum time required for complete inhibition under your specific conditions.
-
Potential Cause 3: Assay Buffer Composition
-
Expertise & Experience: The buffer composition can significantly impact both PPACK stability and FVIIa activity. High pH can accelerate the hydrolysis of the chloromethyl ketone group, inactivating the inhibitor before it can bind to FVIIa.[5] Furthermore, some buffer components, particularly those with primary amine groups (like Tris), can act as nucleophiles and compete with the enzyme's active site for the reactive chloromethyl ketone group, though this is less common than hydrolysis.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure your assay buffer pH is within the optimal range for both FVIIa activity and PPACK stability, typically between 7.4 and 8.0.[7]
-
Consider Buffer Choice: While Tris is common, a HEPES-based buffer may offer greater stability for certain reactive compounds.[7][8] If you suspect buffer interference, test your inhibition in a HEPES-buffered saline solution.
-
| Parameter | Recommended Range | Rationale |
| PPACK Molar Excess | 10x - 100x over FVIIa | Ensures the reaction kinetics favor complete and rapid inhibition. |
| Pre-incubation Time | 15 - 60 minutes | Allows sufficient time for the covalent bond to form between PPACK and the FVIIa active site. |
| pH | 7.4 - 8.0 | Balances optimal enzyme activity with inhibitor stability. Higher pH increases hydrolysis risk.[5] |
| Temperature | 25°C - 37°C | Reaction proceeds faster at 37°C, but inhibitor and enzyme stability may be reduced over long periods.[5][9] |
Q2: Could my choice of FVIIa activity assay be influencing the perceived inhibition?
Absolutely. The two most common methods for measuring FVIIa activity—clotting assays and chromogenic assays—have different principles and sensitivities that can affect results.[2][10]
-
Chromogenic Assays: These assays measure the ability of FVIIa to activate Factor X (FX) to FXa, which then cleaves a synthetic substrate to produce a colored product.[2][11] They are highly specific and quantitative but can be influenced by factors affecting FXa generation or substrate cleavage.
-
Clotting Assays: These are functional assays that measure the time to form a fibrin clot in FVII-deficient plasma.[1][12] They reflect the overall procoagulant activity but can be influenced by other clotting factors present in the plasma.
-
Expertise & Experience: If you are using a plasma-based clotting assay, other proteases in the plasma could potentially be activated, contributing to clot formation and giving a false impression of incomplete FVIIa inhibition. Furthermore, if the concentration of tissue factor is limiting in your assay, it can become the rate-limiting step, masking the true extent of inhibition.
-
Troubleshooting Steps:
-
Use a Purified System: To specifically troubleshoot PPACK:FVIIa interaction, switch to a purified system using recombinant FVIIa, recombinant soluble Tissue Factor (sTF), and a chromogenic substrate for Factor Xa.[11] This removes the confounding variables present in plasma.
-
Ensure Saturating Reagents: In a chromogenic assay, ensure that the concentrations of sTF and FX are saturating, so that FVIIa activity is the only rate-limiting factor. The binding affinity (Kd) of FVIIa to sTF is in the low nanomolar range.[11][13]
-
Protocol: Validating FVIIa Inhibition with a Chromogenic Assay
This protocol provides a framework for quantitatively assessing the inhibition of FVIIa by PPACK in a purified system.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.[7][11]
-
FVIIa Stock: Prepare a stock solution of recombinant FVIIa in the assay buffer. Keep on ice.
-
sTF Stock: Prepare a stock solution of soluble Tissue Factor in the assay buffer.
-
PPACK Stock: Prepare a fresh 1 mM stock of PPACK in DMSO.
-
Factor X Stock: Prepare a stock of purified Factor X in the assay buffer.
-
Chromogenic Substrate: Prepare a stock of a specific FXa chromogenic substrate (e.g., S-2765) according to the manufacturer's instructions.
-
-
Experimental Setup (96-well plate):
-
Control (Max Activity): To a well, add assay buffer, FVIIa (e.g., final concentration 5 nM), and sTF (e.g., final concentration 50 nM).[11]
-
Test (Inhibition): To a separate well, add assay buffer, FVIIa (5 nM), sTF (50 nM), and the desired final concentration of PPACK (e.g., 500 nM for 100x excess).
-
Blank (No Enzyme): Add assay buffer and sTF only.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow PPACK to inhibit FVIIa.[9]
-
-
Reaction Initiation:
-
Add Factor X to all wells to initiate its activation by the TF:FVIIa complex.
-
Incubate for a further 5-10 minutes at 37°C.
-
-
Signal Development:
-
Add the FXa chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm every 30 seconds for 20 minutes.[11]
-
Calculate the rate of reaction (ΔOD/min) for each well. The rate is directly proportional to the FVIIa activity.
-
Percent Inhibition = [1 - (RateTest / RateControl)] * 100
-
Q3: Could PPACK be acting on other enzymes in my system, creating off-target effects?
Yes, this is an important consideration, especially when working with complex biological samples like plasma.
-
Expertise & Experience: PPACK is a potent inhibitor of thrombin and can also inhibit other serine proteases like plasma kallikrein, although with lower efficiency than for thrombin.[14][15] It is a relatively poor inhibitor of Factor IXa.[14] If your assay readout is sensitive to the activity of these other proteases (e.g., a global clotting assay), their inhibition by PPACK could confound your results. In the context of incomplete FVIIa inhibition, this is less likely to be the direct cause, but it's crucial for data interpretation. The primary issue with off-target effects is misattributing a biological outcome solely to FVIIa inhibition when other pathways are also being blocked.[16][17][18]
-
Troubleshooting & Validation Workflow:
References
-
Morrissey, J. H. (2004). Measuring the Enzymatic Activity of Coagulation Factor VIIa Using a Fluorescent Substrate (Amidolytic Activity). Morrissey Lab, University of Michigan. Retrieved from [Link]
-
Morrissey, J. H. (n.d.). Measuring the Enzymatic Activity of Coagulation Factor VIIa Using a Chromogenic Substrate (Amidolytic Activity). Morrissey Lab, University of Michigan. Retrieved from [Link]
-
Amiral, J., & Seghatchian, J. (2017). The various assays for measuring activity states of factor VIIa in plasma and therapeutic products. Transfusion Science, 55(3), 238-245. Retrieved from [Link]
-
Kirchhofer, D., & Nemerson, Y. (2003). Inhibitors of the initiation of coagulation. British Journal of Clinical Pharmacology, 55(3), 207-217. Retrieved from [Link]
-
Morrissey, J.H. (2004, August 17). Measuring the Enzymatic Activity of Coagulation Factor VIIa Using a Fluorescent Substrate (Amidolytic Activity). Morrissey Lab, University of Michigan. Retrieved from [Link]
-
Olsen, O. H., et al. (2014). Engineering the substrate and inhibitor specificities of human coagulation Factor VIIa. Biochemical Journal, 463(1), 73-82. Retrieved from [Link]
-
Dickson, D. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Dickson. Retrieved from [Link]
-
Haemochrom. (2003, September). coaset® fvii. Retrieved from [Link]
-
Angliker, H., et al. (1989). Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates. The Journal of Biological Chemistry, 264(30), 17977-17983. Retrieved from [Link]
-
Avvisati, G., et al. (1980). Evaluation of a new chromogenic assay for factor VII and its application in patients on oral anticoagulant treatment. British Journal of Haematology, 45(2), 343-352. Retrieved from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Retrieved from [Link]
-
Fitzgerald, D. J., et al. (1986). D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. Thrombosis and Haemostasis, 56(2), 160-164. Retrieved from [Link]
-
PhenX Toolkit. (2019, May 7). Individual Pharmacokinetic Study Using Chromogenic Assay - Standard Half-life Factor IX Products. Retrieved from [Link]
-
Lollar, P., et al. (2020). Factor IXa and Factor X Influence Factor VIIIa Stability and Inactivation Mechanisms In Vitro and In Vivo. Blood, 135(5), 389-398. Retrieved from [Link]
-
ECAT Foundation. (n.d.). Recommendations for Laboratory Measurement of FVIII and FIX type I inhibitors. Retrieved from [Link]
-
Skarpen, E., et al. (2018). Factor Xa and VIIa inhibition by tissue factor pathway inhibitor is prevented by a monoclonal antibody to its Kunitz-1 domain. Journal of Thrombosis and Haemostasis, 16(7), 1323-1334. Retrieved from [Link]
-
Liu, Q., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1111239. Retrieved from [Link]
-
Pipe, S. W. (2008). Optimal use of recombinant factor VIIa in the control of bleeding episodes in hemophilic patients. Thrombosis Research, 122(Suppl 2), S11-S17. Retrieved from [Link]
-
CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. Retrieved from [Link]
-
Bialy, L. P., et al. (2018). Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells. Folia Histochemica et Cytobiologica, 56(4), 185-194. Retrieved from [Link]
-
Baeriswyl, V., et al. (2017). Peptide Macrocycle Inhibitor of Coagulation Factor XII with Subnanomolar Affinity and High Target Selectivity. Journal of Medicinal Chemistry, 60(2), 639-648. Retrieved from [Link]
-
Zhang, X. H., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Molecular Therapy - Nucleic Acids, 4(11), e264. Retrieved from [Link]
-
Chen, Y. C., et al. (2025). Utilizing Target Sequences with Multiple Flanking Protospacer Adjacent Motif (PAM) Sites Reduces Off-Target Effects of the Cas9 Enzyme in Pineapple. International Journal of Molecular Sciences, 26(4), 2215. Retrieved from [Link]
-
Hedner, U. (2020). Recombinant factor VIIa: new insights into the mechanism of action through product innovation. Research and Practice in Thrombosis and Haemostasis, 4(5), 765-775. Retrieved from [Link]
-
Moore, D. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Pharmaceutical and Drug Delivery Research, 12(1). Retrieved from [Link]
-
Girard, T. J., et al. (1990). Inhibition of factor VIIa-tissue factor coagulation activity by a hybrid protein. The Journal of Biological Chemistry, 265(17), 10000-10005. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Retrieved from [Link]
-
Kumar, R., et al. (2012). Rational Use of Recombinant Factor VIIa in Clinical Practice. Indian Journal of Hematology and Blood Transfusion, 28(1), 1-6. Retrieved from [Link]
-
van der Ploeg, K., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 36. Retrieved from [Link]
-
Bajaj, M. S., et al. (1987). Inhibitor of the factor VIIa-tissue factor complex is reduced in patients with disseminated intravascular coagulation but not in patients with severe hepatocellular disease. The Journal of Clinical Investigation, 79(6), 1874-1878. Retrieved from [Link]
-
Bajaj, M. S., et al. (1987). Inhibitor of the factor VIIa-tissue factor complex is reduced in patients with disseminated intravascular coagulation but not in patients with severe hepatocellular disease. The Journal of Clinical Investigation, 79(6), 1874-1878. Retrieved from [Link]
-
Priestley, A., et al. (2014). Tissue factor-fVIIa inhibition: update on an unfinished quest for a novel oral antithrombotic. Future Medicinal Chemistry, 6(14), 1607-1622. Retrieved from [Link]
-
Vermylen, J., & Peerlinck, K. (1998). Optimal Care of Inhibitor Patients During Surgery. European Journal of Haematology. Supplementum, 63, 15-17. Retrieved from [Link]
-
Dorgalaleh, A., et al. (2021). Inhibitor in Congenital Factor VII Deficiency; a Rare but Serious Therapeutic Challenge—A Systematic Literature Review. Journal of Clinical Medicine, 10(2), 190. Retrieved from [Link]
-
Hay, C. R. M., & DiMichele, D. M. (2012). Key issues in inhibitor management in patients with haemophilia. Haemophilia, 18(Suppl 4), 37-42. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimal use of recombinant factor VIIa in the control of bleeding episodes in hemophilic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the initiation of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. scitechnol.com [scitechnol.com]
- 7. Engineering the substrate and inhibitor specificities of human coagulation Factor VIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. haemochrom.de [haemochrom.de]
- 10. The various assays for measuring activity states of factor VIIa in plasma and therapeutic products: Diagnostic value and analytical usefulness in various pathophysiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tf7.org [tf7.org]
- 12. usp.org [usp.org]
- 13. tf7.org [tf7.org]
- 14. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 18. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of FFRck in Serine Protease Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing FFRck (D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone) in serine protease assays. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on ensuring data integrity by minimizing off-target effects.
Introduction: Understanding FFRck and Its Challenges
D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone, also known as PPACK or FPRCH2Cl, is a potent and widely used irreversible inhibitor of thrombin and other trypsin-like serine proteases.[1][2] Its mechanism of action involves the tripeptide sequence (Phe-Pro-Arg) mimicking the natural substrate, which directs the inhibitor to the enzyme's active site. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation.[3]
While highly effective, the inherent reactivity of the CMK group and the potential for the peptide sequence to be recognized by other proteases can lead to off-target effects, complicating data interpretation.[4][5][6] This guide provides troubleshooting strategies and validation protocols to help you confidently distinguish on-target inhibition from experimental artifacts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of FFRck in serine protease assays.
Q1: My FFRck appears to inhibit a non-serine protease. Is this possible?
A1: While FFRck is designed to be specific for serine proteases, apparent inhibition of other protease classes can occur due to several factors:
-
Contaminating Proteases: The most common reason is the presence of contaminating serine proteases in your non-serine protease preparation. Even trace amounts of a highly active serine protease can lead to substrate cleavage that is then inhibited by FFRck, giving the false impression of off-target activity.
-
Assay Artifacts: High concentrations of FFRck may lead to non-specific effects such as protein aggregation or interference with the detection method (e.g., fluorescence quenching).[7]
-
True Off-Target Inhibition: While less common, at very high concentrations, the reactive chloromethylketone group could potentially interact with nucleophilic residues in the active sites of other proteases, such as cysteine proteases.
Troubleshooting Steps:
-
Verify Enzyme Purity: Run your enzyme preparation on an SDS-PAGE gel to check for purity. If possible, use a specific activity assay with a highly selective substrate for your target protease to confirm its identity and activity.
-
Use a Structurally Unrelated Control Inhibitor: Test a control inhibitor with a different mechanism of action that is specific for your target non-serine protease. If this inhibitor is effective and FFRck is not (at a reasonable concentration), it suggests the initial observation was an artifact.
-
Perform a Counter-Screening Assay: Directly test FFRck against a panel of purified proteases to empirically determine its selectivity profile.[8]
Q2: I'm seeing significant variability in my IC50 values for FFRck between experiments. What could be the cause?
A2: Variability in IC50 values for irreversible inhibitors like FFRck is often linked to the time-dependent nature of their inhibition.[9][10]
-
Inconsistent Pre-incubation Times: The extent of covalent inhibition depends on both the concentration of the inhibitor and the time it is incubated with the enzyme.[11] Any variation in the pre-incubation time before adding the substrate will lead to different levels of enzyme inactivation and thus, variable IC50 values.
-
FFRck Instability: FFRck can be unstable in aqueous solutions, particularly at neutral or alkaline pH. Degradation of the inhibitor over the course of an experiment will result in a lower effective concentration and an apparent increase in the IC50.
-
Enzyme Concentration and Stability: The concentration and stability of your target protease can also impact the results. Ensure consistent enzyme concentrations and proper storage to avoid activity loss.[12]
Troubleshooting Steps:
-
Standardize and Report Pre-incubation Times: For all experiments, use a fixed pre-incubation time and clearly report it with your IC50 values.
-
Prepare Fresh FFRck Solutions: Prepare FFRck fresh for each experiment from a high-concentration stock in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles of the stock solution.
-
Characterize Inhibition Kinetics: To get a more accurate measure of potency for a time-dependent inhibitor, it is recommended to determine the kinetic constants kinact and KI.[13]
Q3: How can I be sure that the inhibition I'm observing is due to covalent modification by FFRck?
A3: Demonstrating covalent modification is a key step in validating the mechanism of action of FFRck.
-
Jump Dilution Assay: This is a classic method to confirm irreversible inhibition.[9] After pre-incubating the enzyme with FFRck, the mixture is significantly diluted. If the inhibition is covalent and irreversible, the enzyme will remain inhibited because the inhibitor is physically attached. If the inhibition were reversible, the inhibitor would dissociate upon dilution, and enzyme activity would be restored.
-
Dialysis: Similar to the jump dilution assay, dialyzing the enzyme-inhibitor complex will remove unbound, reversible inhibitors, while covalently bound inhibitors will remain attached to the enzyme.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to directly observe the mass increase of the target enzyme corresponding to the molecular weight of FFRck, providing direct evidence of a covalent adduct.[11]
II. Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Guide 1: Distinguishing On-Target vs. Off-Target Inhibition
This guide will help you determine if the observed inhibition is specific to your target serine protease.
Experimental Protocol: Protease Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of FFRck against a panel of proteases.
-
Protease Panel Selection:
-
Assay Setup:
-
For each protease, use an optimized buffer system and a specific fluorogenic substrate.[15]
-
Prepare a serial dilution of FFRck.
-
Include a no-enzyme control (substrate only) and a no-inhibitor control (enzyme and substrate).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer and FFRck dilutions.
-
Add the enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.[15]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (v) for each FFRck concentration.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percent inhibition versus the FFRck concentration and determine the IC50 for each protease.
-
Guide 2: Validating Covalent Inhibition
This workflow will help confirm that FFRck is acting as an irreversible, covalent inhibitor in your assay.
Experimental Protocol: Jump Dilution Assay
-
Incubation:
-
Prepare two samples:
-
Sample A (Inhibited): Incubate the target enzyme with a high concentration of FFRck (e.g., 10-20x IC50) for a sufficient time to achieve near-complete inhibition (e.g., 60 minutes).
-
Sample B (Control): Incubate the enzyme with the vehicle (e.g., DMSO) for the same duration.
-
-
-
Dilution:
-
Dilute both samples rapidly and significantly (e.g., 100-fold or more) into the assay buffer containing the substrate. The final concentration of the enzyme should be sufficient to detect activity, while the final concentration of FFRck in Sample A should be well below its IC50.
-
-
Activity Measurement:
-
Immediately monitor the enzymatic activity of both diluted samples over time.
-
-
Interpretation:
-
If the activity in Sample A remains inhibited relative to Sample B, it indicates irreversible inhibition.
-
If the activity in Sample A recovers to the level of Sample B, the inhibition is reversible.
-
III. Data Interpretation and Best Practices
Table 1: Key Parameters for FFRck and Control Inhibitors
| Inhibitor | Target Class | Mechanism of Action | Typical Concentration Range | Key Considerations |
| FFRck (PPACK) | Serine Proteases (Trypsin-like) | Irreversible, Covalent | 10 nM - 10 µM | Time-dependent inhibition; prepare fresh solutions.[1][16] |
| Aprotinin | Serine Proteases | Reversible, Competitive | 1 - 10 µM | A protein inhibitor, can be used as a control.[16][17] |
| Leupeptin | Serine and Cysteine Proteases | Reversible, Competitive | 1 - 100 µM | Broader spectrum than FFRck.[17] |
| PMSF/AEBSF | Serine Proteases | Irreversible, Covalent | 100 µM - 2 mM | Less specific than FFRck, can have off-target effects.[17][18] |
| EDTA | Metalloproteases | Reversible, Chelator | 1 - 10 mM | Use as a negative control to rule out metalloprotease activity.[18] |
| E-64 | Cysteine Proteases | Irreversible, Covalent | 1 - 10 µM | Use as a negative control to rule out cysteine protease activity. |
Best Practices for Using FFRck
-
Always Include Controls: Run parallel experiments with both positive (a known sensitive protease) and negative (an insensitive protease or a different class of protease) controls.
-
Mind the Solvent: FFRck is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect enzyme activity (typically <1%).[14]
-
Consider the Assay Buffer: The stability and activity of both the enzyme and FFRck can be pH-dependent.[12][19] Use a buffer that is optimal for your target enzyme and be aware that the reactivity of the CMK group increases with pH.
-
Validate Each New Batch: There can be batch-to-batch variability in the purity and activity of FFRck. It is good practice to qualify each new lot.
By implementing these rigorous troubleshooting and validation strategies, you can minimize the risk of misinterpreting data due to off-target effects and ensure the scientific integrity of your research.
References
- ImmunoChemistry Technologies. (n.d.). Serine Proteases.
- Reaction Biology. (n.d.). Protease Assay Services.
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Creative Biolabs. (n.d.). Protease Inhibitor Assay of SARS-CoV-2.
-
Vieth, M., et al. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology, 5(1), 23. [Link]
-
Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(1), 107-121. [Link]
- BenchChem. (2025). Assay for validating the reversible binding of cyanoacrylamide inhibitors.
- Abcam. (n.d.). Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782).
- Abcam. (2020). ab270776 Serine Protease Assay Kit (SR101-Leu-CMK).
-
Laitinen, T., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in Molecular Biology, 1647, 139-152. [Link]
-
Toffaletti, J. G., et al. (1993). D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clinical Chemistry, 39(8), 1770-1773. [Link]
- S-Biomedic. (2024). What are Serine protease inhibitors and how do they work?
- Bertho, G. (2014). How to prove the selectivity of an inhibitor towards its intended target using computational methods? ResearchGate.
- Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
- Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit.
- G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems.
- BenchChem. (2025). Troubleshooting common issues in fluorescent protease assays.
-
Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
- Thermo Fisher Scientific. (n.d.). Protein Assays and Quantitation Support—Troubleshooting.
-
Auld, D. S., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- MilliporeSigma. (n.d.). High-Sensitivity Protease Detection Assay.
-
Groutas, W. C., et al. (2008). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters, 1(5), 203-207. [Link]
-
Drlica, K., & Zhao, X. (1999). Mechanism of fluoroquinolone action. Current Opinion in Microbiology, 2(5), 504-508. [Link]
- CellSystems. (n.d.). FPR-chloromethylketone (PPACK).
-
Lin, Y., & Xu, J. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1143135. [Link]
-
Hanson, S. R., & Harker, L. A. (1988). Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone. Proceedings of the National Academy of Sciences, 85(9), 3184-3188. [Link]
-
Wang, C., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 10(1), 1-11. [Link]
- G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?
- Molecular Depot. (n.d.). Phe-Pro-Arg-Chloromethylketone.
-
Reilly, C. F., et al. (1986). D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. Thrombosis and Haemostasis, 56(2), 160-164. [Link]
-
Sharpe, I. A., et al. (2007). The Mechanism of Inhibition of Antibody-Based Inhibitors of Membrane-Type Serine Protease 1 (MT-SP1). Journal of Molecular Biology, 373(4), 939-952. [Link]
- Selleck Chemicals. (n.d.). Serine Protease Inhibition.
-
L-A. D. (2018). Macrocyclic phage display for identification of selective protease substrates. Nature Chemical Biology, 14(4), 345-352. [Link]
-
Koga, J., et al. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1387-1390. [Link]
-
Lin, Y., & Xu, J. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1143135. [Link]
-
Basak, A., et al. (2017). Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation. Journal of the American Chemical Society, 139(21), 7324-7332. [Link]
-
Longley, D. B., et al. (2003). Metabolism and mechanism of action of 5-fluorouracil. Cancer Biology & Therapy, 2(4 Suppl 1), S2-S14. [Link]
-
Donovan, K. A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]
- Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
-
Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(11), 1332-1341. [Link]
-
Chao, R., & Fei, J. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Highlights in Science, Engineering and Technology, 45, 296-302. [Link]
- Addgene. (2024). CRISPR 101: Off-Target Effects.
-
Fuh, G., et al. (2006). Structural insight into distinct mechanisms of protease inhibition by antibodies. Journal of Molecular Biology, 364(4), 735-749. [Link]
Sources
- 1. cellsystems.eu [cellsystems.eu]
- 2. Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protease Inhibitor Assay of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 10. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]
Preventing degradation of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone in solution
Overview Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-CMK) is a potent, irreversible peptide inhibitor used to study and arrest serine and cysteine proteases. The core of its mechanism relies on the chloromethyl ketone (CMK) warhead—a highly reactive electrophile. Because of this reactivity, FFR-CMK is inherently susceptible to rapid degradation in aqueous solutions and in the presence of nucleophiles.
This technical guide provides field-proven troubleshooting strategies, stability data, and self-validating protocols to prevent FFR-CMK degradation and ensure reproducible experimental outcomes.
Quantitative Data & Stability Parameters
To prevent degradation, it is critical to understand the physicochemical limits of the CMK warhead. The table below summarizes the core stability parameters of FFR-CMK:
| Parameter | Optimal Condition | Causality / Mechanistic Note |
| Reconstitution Solvent | Anhydrous DMSO or 1 mM HCl | Prevents premature water-mediated nucleophilic attack on the CMK group . |
| Aqueous Half-Life (pH 7.4) | 5 – 20 minutes | Rapid hydrolysis converts the active chloromethyl group to an inactive hydroxymethyl ketone . |
| Storage Temperature | -80°C (Stock solutions) | Minimizes thermal degradation of the reactive electrophile. |
| Freeze-Thaw Cycles | 0 (Single-use aliquots) | Thermal cycling introduces condensation (water) into DMSO, accelerating hydrolysis. |
| Incompatible Additives | DTT, β-ME, Primary Amines | Strong nucleophiles irreversibly alkylate the CMK group, neutralizing the inhibitor before it reaches the target. |
Troubleshooting & FAQs
Q1: Why is my FFR-CMK failing to inhibit the target protease despite using the correct concentration? A: The most common cause is premature hydrolysis of the chloromethyl ketone warhead. CMKs are highly reactive electrophiles designed to alkylate the active site histidine or cysteine of the target protease. However, in aqueous solutions at physiological pH (pH 7.0–8.0), water acts as a nucleophile, causing the CMK group to undergo rapid hydrolysis with a half-life of just 5 to 20 minutes . If FFR-CMK is added to the assay buffer too early, it converts to an inactive hydroxymethyl ketone before it can bind the protease. Solution: Always add FFR-CMK to the reaction mixture immediately before initiating the assay.
Competing pathways of FFR-CMK: Target inhibition vs. aqueous hydrolysis and nucleophilic degradation.
Q2: Can I store diluted FFR-CMK in my standard assay buffer (e.g., Tris-HCl, pH 7.5)? A: No. Tris(hydroxymethyl)aminomethane contains a primary amine that can act as a nucleophile, slowly reacting with the CMK group. Furthermore, the basic pH accelerates water-mediated hydrolysis. Solution: Maintain stock solutions in anhydrous DMSO or 1 mM HCl . Only dilute into the working buffer at the exact moment of the experiment.
Q3: My assay requires reducing agents (DTT or β-mercaptoethanol) for protease activity. Will this interfere with FFR-CMK? A: Yes, severely. Free thiols are potent nucleophiles that will rapidly and irreversibly alkylate the chloromethyl ketone group, neutralizing the inhibitor. Solution: If reducing agents are absolutely necessary for your enzyme, use the minimum required concentration and add the inhibitor simultaneously with the substrate to allow kinetic competition. Alternatively, switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), though TCEP can still exhibit some reactivity over prolonged incubations.
Q4: How should I handle the lyophilized powder upon receipt? A: Lyophilized FFR-CMK is highly susceptible to ambient moisture. Store the powder at -20°C in a desiccator. Before opening the vial, allow it to equilibrate to room temperature to prevent atmospheric condensation from introducing water into the hygroscopic powder.
Experimental Protocols
Protocol A: Reconstitution and Storage of FFR-CMK Stock Solutions
Objective: Create a stable 10 mM stock solution while preserving the electrophilic integrity of the CMK warhead.
-
Equilibration: Remove the lyophilized FFR-CMK vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents condensation of atmospheric moisture on the cold powder, which would initiate hydrolysis.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Alternatively, use 1 mM HCl if an aqueous stock is strictly required .
-
Dissolution: Vortex gently for 10–15 seconds until the solution is completely clear. Do not heat the solution.
-
Aliquotting: Dispense the stock solution into sterile, low-bind microcentrifuge tubes in single-use volumes (e.g., 10–20 µL). Causality: Eliminates freeze-thaw cycles. Repeated thawing introduces moisture and mechanical stress, rapidly degrading the stock.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Stock solutions are stable for up to 6 months under these conditions.
Standard operating procedure for the reconstitution, storage, and assay integration of FFR-CMK.
Protocol B: Self-Validating Assay Integration
Objective: Maximize target inhibition before the inhibitor degrades, while including controls to verify inhibitor integrity.
-
Preparation: Thaw a single aliquot of FFR-CMK on ice immediately before use.
-
Enzyme Setup: Prepare your protease in the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Ensure no DTT or β-ME is present.
-
Control Setup (Self-Validation):
-
Positive Activity Control: Enzyme + Buffer (No inhibitor).
-
Degradation Control: Pre-incubate FFR-CMK in the assay buffer for 60 minutes before adding the enzyme. (If the inhibitor is fully degraded by hydrolysis, enzyme activity will match the positive control, validating that any lack of inhibition in the experimental wells is due to degradation, not an inactive enzyme).
-
-
Inhibitor Addition: Add the FFR-CMK directly to the enzyme solution for the experimental wells. Mix rapidly by pipetting.
-
Incubation: Incubate the enzyme-inhibitor mixture at room temperature for 15–30 minutes to allow the covalent alkylation of the active site to occur. Causality: Covalent inhibition is time-dependent. Because the inhibitor half-life is ~15 mins [[1]]([Link]), the effective concentration drops rapidly. The initial concentration must be sufficiently high to achieve complete inhibition within this narrow kinetic window.
-
Substrate Addition: Add the fluorogenic or chromogenic substrate to measure residual activity.
References
-
Title: Detection of Active Matriptase Using a Biotinylated Chloromethyl Ketone Peptide[1] Source: PLoS ONE URL: [Link]
-
Title: Affinity Labelling of Proteinases with Tryptic Specificity by Peptides with C-Terminal Lysine Chloromethyl Ketone[2] Source: CORE / Journal of Biological Chemistry URL: [Link]
-
Title: Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone[3] Source: Biochemical Journal / PubMed Central URL: [Link]
Sources
Technical Support Center: Overcoming Cell Membrane Permeability of Unconjugated FFRck
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to achieve intracellular delivery of highly polar peptide derivatives.
D-Phe-Pro-Arg-chloromethylketone (FFRck, commonly known as PPACK) is a remarkably potent, irreversible inhibitor of serine proteases like thrombin. While it is highly effective against extracellular targets—such as neutralizing thrombin's active catalytic site to prevent endothelial permeability changes —unconjugated FFRck exhibits near-zero passive membrane permeability.
This guide provides field-proven, self-validating methodologies to bypass the lipid bilayer, ensuring your unconjugated FFRck reaches its intracellular targets without losing its structural integrity or catalytic reactivity.
I. The Mechanistic Barrier
Mechanistic pathways comparing free FFRck membrane exclusion versus LNP-mediated delivery.
Q: Why does unconjugated FFRck fail to penetrate intact cell membranes in my in vitro assays? A: The exclusion is driven by fundamental thermodynamics. FFRck is a tripeptide featuring a highly reactive chloromethylketone group and a positively charged arginine residue . The energetic penalty of desolvating the hydrophilic peptide backbone and the charged guanidinium group of arginine to pass through the hydrophobic core of the lipid bilayer is too high. Without an active transport mechanism or a conjugated cell-penetrating peptide (CPP), the molecule remains trapped in the extracellular space.
II. Formulation-Based Delivery: Lipid Nanoparticles (LNPs)
Q: How can I deliver unconjugated FFRck for long-term in vitro or in vivo studies without chemically modifying the molecule? A: Encapsulation within Lipid Nanoparticles (LNPs) or perfluorocarbon nanoparticles is the gold standard. By trapping the hydrophilic FFRck in the aqueous core of an LNP, you mask its charge. Wickline and colleagues successfully demonstrated that nanoparticle-formulated PPACK can bypass traditional barriers to restore endothelial function and target intraplaque macrophages .
Protocol: Microfluidic LNP Encapsulation of FFRck
Causality Focus: We use a cationic ionizable lipid (e.g., DLin-MC3-DMA) to facilitate endosomal escape via the "proton sponge" effect, preventing the lysosomal degradation of FFRck.
-
Aqueous Phase Preparation: Dissolve unconjugated FFRck in an acidic buffer (e.g., 50 mM Citrate, pH 4.0) at 2 mg/mL. Causality: The acidic pH ensures the ionizable lipids become protonated upon mixing, driving electrostatic interaction and encapsulation.
-
Lipid Phase Preparation: Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Microfluidic Mixing: Mix the aqueous and lipid phases at a 3:1 flow rate ratio using a microfluidic cartridge.
-
Dialysis & Buffer Exchange: Immediately dialyze the output against 1X PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize the pH.
-
Self-Validation Step: Perform Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.2 and a size of ~80-100 nm. Filter a small aliquot through a 100 kDa MWCO spin column and measure the flow-through via HPLC to quantify unencapsulated FFRck, ensuring an Encapsulation Efficiency (EE%) > 70%.
III. Physical Permeabilization: Streptolysin O (SLO)
Q: LNP formulation takes too long. What if my assay requires immediate, synchronized intracellular FFRck delivery without the risk of endosomal entrapment? A: For rapid in vitro mechanistic studies, transient permeabilization using Streptolysin O (SLO) is highly effective. SLO is a bacterial toxin that binds to membrane cholesterol and oligomerizes to form large pores (up to 30 nm), allowing molecules <100 kDa to diffuse directly into the cytosol.
Step-by-step workflow for Streptolysin O (SLO) mediated transient permeabilization.
Protocol: SLO-Mediated Intracellular Delivery
Causality Focus: The critical factor here is temperature control. Binding SLO at 4°C prevents premature pore formation, ensuring that when the cells are shifted to 37°C, permeabilization is synchronous across the entire culture.
-
Cell Preparation: Wash adherent cells (70% confluency) three times with ice-cold, serum-free HBSS to remove serum proteins that might scavenge SLO.
-
Cold Binding: Apply pre-titrated SLO (e.g., 200 HU/mL) in cold HBSS. Incubate at 4°C for exactly 10 minutes.
-
Delivery & Pore Formation: Aspirate the SLO solution. Immediately add 37°C pre-warmed HBSS containing your target concentration of unconjugated FFRck (e.g., 10-50 µM) and 10 kDa FITC-Dextran (1 mg/mL) . Incubate at 37°C for 5-7 minutes.
-
Membrane Resealing: Aspirate the delivery buffer. Add 37°C complete culture media supplemented with 2 mM CaCl₂. Causality: The influx of extracellular calcium triggers endogenous membrane repair mechanisms (e.g., annexin-mediated vesicle fusion), resealing the SLO pores. Incubate for 20 minutes.
-
Self-Validation Step: Add Propidium Iodide (PI) to the media. Observe under a fluorescence microscope: successfully loaded and resealed cells will be FITC-positive (green) and PI-negative (excluding red). Cells that failed to reseal will be PI-positive and should be excluded from downstream analysis.
IV. Quantitative Data & Troubleshooting
To help you select the appropriate delivery method for your specific assay, reference the comparative performance metrics below:
Table 1: Quantitative Comparison of FFRck Delivery Strategies
| Delivery Method | Intracellular Concentration (Relative) | Cell Viability (24h) | Endosomal Entrapment Risk | Throughput & Scalability |
| Free FFRck (Control) | < 5% | > 95% | N/A | High |
| LNP Encapsulation | 60 - 75% | 85 - 90% | Moderate | High |
| SLO Permeabilization | 80 - 90% | 70 - 80% | Low (Direct to Cytosol) | Medium |
| Electroporation | 75 - 85% | 50 - 65% | Low | Low |
Q: My intracellular protease assay shows no inhibition even after successful LNP or SLO delivery. What went wrong? A: You likely deactivated the chloromethylketone group during formulation. FFRck is an irreversible inhibitor that relies on the alkylation of the active site histidine by its chloromethylketone moiety . This group is highly susceptible to nucleophilic attack. Never use buffers containing reducing agents like DTT or β-mercaptoethanol during the preparation or delivery phases, as these will rapidly react with and neutralize the FFRck payload before it ever reaches the cell.
V. References
-
Aschner JL, Lennon JM, Fenton JW 2nd, Aschner M, Malik AB. "Enzymatic activity is necessary for thrombin-mediated increase in endothelial permeability." American Journal of Physiology-Lung Cellular and Molecular Physiology, 1990. URL:[Link]
-
Myerson J, He L, Lanza G, Tollefsen D, Wickline SA. "Inhibition of Thrombin With PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis." Arteriosclerosis, Thrombosis, and Vascular Biology, 2016. URL: [Link]
-
Bode W, Turk D, Karshikov A. "The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: Structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships." Protein Science, 1992. URL:[Link]
Resolving precipitation problems in Phenylalanyl-phenylalanyl-arginine chloromethyl ketone buffers
Welcome to the Advanced Troubleshooting Guide for Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-CMK) .
FFR-CMK is a highly potent, irreversible peptide inhibitor frequently used to map the active sites of serine proteases such as Factor VIIa[1] and gingipains[2]. However, due to its unique structural thermodynamics, researchers frequently encounter severe precipitation issues when transitioning the inhibitor from storage stocks to aqueous assay buffers.
This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure complete solubilization and structural integrity of your inhibitor.
The Causality of FFR-CMK Precipitation
To troubleshoot FFR-CMK, you must first understand the molecular forces driving its precipitation. Unlike its more soluble cousin PPACK (Phe-Pro-Arg-CMK), FFR-CMK contains a tandem di-phenylalanine (Phe-Phe) motif. This creates a massive hydrophobic footprint that strongly resists aqueous solvation.
When precipitation occurs, it is almost always driven by one of three mechanistic failures:
-
Solvent Shock (Localized Supersaturation): FFR-CMK is typically reconstituted in 100% DMSO. When a micropipette dispenses this highly concentrated stock directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic peptide can disperse. The peptide is suddenly left in a localized micro-environment of >99% water, instantly exceeding its thermodynamic solubility limit and causing irreversible aggregation[3].
-
Nucleophilic Degradation: The chloromethyl ketone (CMK) warhead is a highly reactive electrophile designed to covalently bind the catalytic histidine of serine proteases. If your buffer contains strong nucleophiles (e.g., DTT, β -mercaptoethanol), the CMK group will undergo rapid nucleophilic attack[2]. This not only destroys the inhibitor's activity but alters the peptide's charge profile, frequently triggering secondary precipitation.
-
Thermal Contraction: Protease assays are often prepared at 4°C to prevent auto-proteolysis. However, the thermodynamic solubility of hydrophobic peptides drops exponentially at low temperatures, forcing the peptide out of solution.
Mandatory Visualization: The Solubilization Workflow
The following pathway illustrates the critical divergence between a failed dilution (solvent shock) and a successful micellar dispersion.
Workflow for FFR-CMK solubilization highlighting the prevention of solvent shock and precipitation.
Quantitative Data & Buffer Compatibility
To engineer a stable assay, your buffer parameters must strictly align with the physicochemical limits of the peptide.
Table 1: FFR-CMK Quantitative Solubility Parameters
| Parameter | Optimal Value | Mechanistic Notes |
| Max Stock Concentration | 10 mM - 20 mM | Exceeding 20 mM in DMSO increases the risk of solvent shock upon dilution. |
| Max Final Aqueous Conc. | 50 µM - 100 µM | Dependent on buffer surfactants. Higher concentrations require step-wise dilutions. |
| Optimal Buffer pH | 6.5 - 7.5 | Highly alkaline pH (>8.0) accelerates the hydrolysis of the CMK warhead. |
| Max Final DMSO | 1% - 5% (v/v) | Required to maintain peptide solubility without denaturing the target protease. |
Table 2: Buffer Component Compatibility Matrix
| Component | Status | Mechanistic Reason |
| Anhydrous DMSO | Highly Recommended | Best primary solvent for the Phe-Phe hydrophobic core. |
| DTT / β -ME | Incompatible | Free thiols rapidly attack and neutralize the CMK warhead[2]. |
| TCEP | Compatible | Non-nucleophilic reducing agent; safe for use with CMK inhibitors. |
| Tween-20 / Triton X-100 | Recommended | Non-ionic surfactants (0.01% - 0.1%) lower surface tension and prevent hydrophobic aggregation. |
Step-by-Step Troubleshooting Protocols
Do not treat FFR-CMK like a standard hydrophilic salt. Follow this self-validating methodology to ensure structural integrity.
Protocol A: The "Dropwise-Agitation" Dilution Method
This protocol prevents the localized solvent shock that causes >90% of FFR-CMK precipitation failures[3].
-
Warm the Reagents: Ensure both the 10 mM FFR-CMK DMSO stock and the target aqueous buffer are at Room Temperature (20–25°C). Never dilute directly into a 4°C buffer.
-
Create a Vortex Vortex: Place the tube containing your aqueous buffer on a vortex mixer at a medium-low speed. The liquid should form a gentle, continuous vortex without introducing excessive air bubbles.
-
Dropwise Addition: Using a micropipette, add the DMSO stock solution drop-by-drop directly into the center of the swirling vortex. Do not touch the pipette tip to the wall of the tube.
-
Equilibration: Allow the solution to vortex gently for an additional 10 seconds to ensure complete micellar dispersion.
-
Thermal Stepping (If required): If your downstream assay requires 4°C, transfer the now-solubilized mixture to ice only after complete dispersion at room temperature.
Protocol B: The Self-Validation Checkpoint
You must prove the peptide is in solution before adding your expensive target protease.
-
Visual Inspection: Hold the tube against a dark background. It should be optically clear.
-
Centrifugation Test (The Gold Standard): Centrifuge the working solution at 10,000 × g for 5 minutes.
-
Validation: Carefully inspect the bottom of the tube. If a white micro-pellet is visible, precipitation has occurred. Do not proceed with the assay. The molarity of your active inhibitor is now unknown, and the kinetic data will be invalid. You must optimize your buffer (e.g., add 0.05% Tween-20) and repeat Protocol A.
Frequently Asked Questions (FAQs)
Q: I added FFR-CMK to my Factor VIIa assay buffer and it immediately turned cloudy. Can I save it by heating or sonicating? A: No. While sonication can sometimes force precipitated peptides back into solution, the CMK warhead is thermally labile and susceptible to hydrolysis in aqueous environments. Heating a cloudy aqueous FFR-CMK solution will likely degrade the active chloromethyl ketone group. Discard the solution, verify your buffer lacks nucleophiles, and remake it using the Dropwise-Agitation method.
Q: My assay requires reducing conditions. How can I prevent DTT from destroying the FFR-CMK? A: You cannot use DTT or β -mercaptoethanol with chloromethyl ketones; the free thiols will irreversibly react with the inhibitor[2]. You must substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but lacks the nucleophilic thiol groups that attack the CMK warhead.
Q: Why does my FFR-CMK precipitate when I use old DMSO? A: DMSO is highly hygroscopic. Over time, an opened bottle of DMSO absorbs atmospheric moisture. If your DMSO stock contains even 5-10% water, the thermodynamic stability of the highly hydrophobic Phe-Phe motif is compromised before you even begin your dilution. Always reconstitute FFR-CMK in fresh, anhydrous DMSO (≥99.9% purity).
References
-
Influence of the gamma-carboxyglutamic acid-rich domain and hydrophobic stack of factor VIIa on tissue factor binding. Source: nih.gov URL:[Link]
-
Purification and characterisation of recombinant His-tagged RgpB gingipain from Porphymonas gingivalis. Source: nih.gov URL:[Link]
Sources
- 1. Influence of the gamma-carboxyglutamic acid-rich domain and hydrophobic stack of factor VIIa on tissue factor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterisation of recombinant His-tagged RgpB gingipain from Porphymonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Enhancing the Radiochemical Yield of [18F]ASIS FFRck Derivatives
Welcome to the Radiopharmaceutical Technical Support Center. This guide is engineered for researchers, radiochemists, and drug development professionals tasked with optimizing the synthesis and radiochemical yield (RCY) of [18F]ASIS (Active Site Inhibited Factor VIIa).
Factor VIIa (FVIIa) is the natural ligand for Tissue Factor (TF), a transmembrane glycoprotein heavily overexpressed in aggressive tumors. Because native FVIIa initiates the coagulation cascade, its active site must be irreversibly blocked using the synthetic tripeptide inhibitor FFRck (D-Phe-Phe-Arg-chloromethyl ketone) to form ASIS. This derivative retains a high binding affinity for TF without inducing pro-coagulant activity[1][2]. The subsequent radiolabeling of ASIS with the positron-emitting prosthetic group [18F]SFB (N-succinimidyl-4-[18F]fluorobenzoate) is a complex, multi-stage process where minor deviations can cause catastrophic yield losses[2][3].
Synthesis & Validation Workflow
The following diagram maps the critical path for [18F]ASIS production, highlighting the integration of self-validating Quality Control (QC) checkpoints to ensure process integrity.
Workflow for the self-validating synthesis and QC of [18F]ASIS from FVIIa and [18F]SFB.
Troubleshooting Guides & FAQs
Q1: Why is my overall radiochemical yield (RCY) of [18F]ASIS consistently below 10%?
The Causality: The most frequent point of failure in this synthesis is the preparation of the[18F]SFB prosthetic group immediately prior to protein conjugation. [18F]SFB is an active N-hydroxysuccinimide (NHS) ester. If the acetonitrile/water mixture from the automated synthesis module is evaporated in a single, large bulk volume, the prolonged exposure to heat and residual moisture causes the active ester to hydrolyze back into[18F]4-fluorobenzoic acid ([18F]FBA). [18F]FBA is unreactive toward the primary amines on the ASIS protein, resulting in a failed conjugation[3]. The Solution: Implement a sequential evaporation technique. Transfer and evaporate the [18F]SFB in small, 1 mL fractions. This minimizes the time the active ester spends in a hot, aqueous environment, preserving its reactivity and boosting the coupling yield to the expected 12–25% range[3][4].
Q2: How does residual FFRck affect the radiolabeling efficiency of ASIS?
The Causality: FFRck (Phe-Phe-Arg-chloromethyl ketone) is a peptide-based inhibitor containing highly reactive primary amines (specifically on the Arginine residue). During the inhibition of FVIIa, FFRck is added in a 5-fold molar excess[2]. If this excess is not completely removed, the residual free FFRck acts as a potent competitive nucleophile during the radiolabeling step. Because FFRck is much smaller than the 50-kDa ASIS protein, [18F]SFB will preferentially react with the free FFRck, drastically consuming the prosthetic group and plummeting the specific activity of the final [18F]ASIS product. The Solution: Exhaustive dialysis is non-negotiable. Utilize a 10 kDa MWCO dialysis cassette against a high-volume buffer overnight. You must validate the removal of FFRck via UV-HPLC before proceeding to conjugation[2].
Q3: Should I use HEPES (pH 7.4) or Borate (pH 8.5) buffer for the conjugation step?
The Causality: The conjugation of [18F]SFB relies on the nucleophilic attack of unprotonated lysine ε-amines on the ASIS protein. At pH 7.4 (HEPES), only a small fraction of lysine residues are unprotonated, leading to slower reaction kinetics. At pH 8.5 (Borate), a significantly higher fraction of amines is reactive, which accelerates the conjugation. However, higher pH also accelerates the competing hydrolysis of [18F]SFB[3]. The Solution: Both buffers are viable, but 0.1 M borate buffer (pH 8.5) often yields a higher conjugation efficiency for ASIS, provided the reaction time is strictly capped at 30 minutes at room temperature to outpace the hydrolysis rate[3].
Quantitative Optimization Parameters
To achieve a reproducible, clinical-grade synthesis, adhere to the optimized parameters outlined below.
| Process Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on RCY |
| [18F]SFB Evaporation | Bulk volume evaporation | Sequential 1 mL fractions | Prevents NHS-ester hydrolysis; increases coupling yield from <5% to ~12-25%[3]. |
| FFRck Removal | Short dialysis (<4 hours) | Overnight dialysis (10 kDa MWCO) | Eliminates competitive amines; ensures high specific activity (target: 245–423 MBq/mg)[2][3]. |
| Conjugation Buffer | pH < 7.0 | pH 7.4 (HEPES) or 8.5 (Borate) | Balances lysine deprotonation kinetics with the hydrolytic stability of [18F]SFB[3]. |
| Reaction Time | > 60 minutes | 30 minutes at Room Temp | Maximizes yield while preventing protein aggregation and radiolytic degradation[2]. |
Step-by-Step Methodologies
These protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.
Protocol A: Synthesis and Validation of ASIS (FFRck-FVIIa)
-
Preparation: Dissolve pharmaceutical-grade Factor VIIa (FVIIa) in water to achieve a concentration of approximately 5 mg/mL[2].
-
Inhibition: Add 5 molar equivalents of D-Phe-Phe-Arg-chloromethyl ketone (FFRck) to the FVIIa solution[2].
-
Incubation: Incubate the mixture for exactly 1 hour at 4°C. This allows the chloromethyl ketone moiety to irreversibly alkylate the active site histidine of FVIIa.
-
Purification: Transfer the reaction mixture into a 10 kDa MWCO Slide-A-Lyzer dialysis cassette. Dialyze overnight against 50 mM HEPES, 150 mM NaCl, 10 mM CaCl2 (pH 7.4) to remove all unreacted FFRck[2].
-
Self-Validation Check (Critical): Analyze the retentate via UV-HPLC (using an Aeris C4 column with a water/acetonitrile/0.1% TFA gradient). The complete absence of the free FFRck peak validates successful purification[2]. Do not proceed to radiolabeling if free FFRck is detected.
-
Storage: Aliquot the validated ASIS (500 µL volumes, ~2.4–4.6 mg/mL) and store at -80°C[2][3].
Protocol B: Radiosynthesis of [18F]ASIS
-
Prosthetic Group Synthesis: Synthesize [18F]SFB using a qualified automated module (e.g., TracerLab MX) and purify via Solid Phase Extraction (SPE) in 80% acetonitrile[2][3].
-
Sequential Evaporation: Transfer the [18F]SFB solution to a V-vial in 1 mL fractions. Evaporate each fraction to dryness under a gentle stream of nitrogen before adding the next fraction[3].
-
Conjugation: Add 500 µL of the validated ASIS solution to the dried [18F]SFB vial. Gently vortex to ensure complete reconstitution of the activity.
-
Incubation: Incubate the reaction at room temperature for exactly 30 minutes[2][3].
-
Formulation: Purify the [18F]ASIS conjugate using a PD-10 desalting column pre-equilibrated with formulation buffer (10 mM GlyGly, 150 mM NaCl, 10 mM CaCl2, pH 7.5)[2].
-
Self-Validation Check (Critical): Perform Radio-HPLC and protein precipitation on a quality control sample. A radiochemical purity of ≥95% and protein-associated activity >96% validates the structural integrity of the radiotracer[2][3].
References
- Definition of fluorine F 18-active site inhibited factor VIIa - NCI Drug Dictionary. cancer.gov.
- First-in-Human PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic. Journal of Nuclear Medicine. URL: _
- [18F]ASIS Production under Good Manufacturing Practices (GMP). Journal of Nuclear Medicine.
- 18F-ASIS - Drug Targets, Indications, Patents - Patsnap Synapse. patsnap.com.
Sources
Technical Support Center: Optimizing D-Phe-Phe-Arg-chloromethyl ketone (FFR-CMK) Stability
Welcome to the Advanced Troubleshooting Guide for D-Phe-Phe-Arg-chloromethyl ketone (FFR-CMK). As an irreversible, active-site directed serine protease inhibitor, FFR-CMK is widely utilized to inhibit enzymes like Factor VIIa[1] and thrombin. However, its highly reactive electrophilic warhead makes it intrinsically unstable in standard aqueous buffers. This guide provides field-proven, mechanistically grounded solutions to prevent premature degradation during prolonged incubations.
Troubleshooting Guide: Rapid Loss of Inhibitory Activity
Symptom: Incomplete inhibition of the target protease (e.g., Factor VIIa) or a shifting IC50 when FFR-CMK is pre-incubated in assay buffer prior to the addition of the substrate.
Root Cause Analysis: The chloromethyl ketone (CMK) moiety is highly electrophilic, designed to covalently alkylate the active-site histidine of serine proteases. However, this reactivity is a double-edged sword. In aqueous solutions at physiological pH (7.4), hydroxide ions act as nucleophiles, attacking the alpha-carbon of the CMK group. This displaces the chloride ion, converting the active inhibitor into an inactive hydroxymethyl ketone.
Furthermore, common buffer additives like dithiothreitol (DTT), 2-mercaptoethanol, or Tris (a primary amine) act as potent nucleophilic scavengers, irreversibly reacting with the CMK group before it can reach the protease active site. Literature demonstrates that CMK peptides exhibit a half-life of merely 15 to 20 minutes in aqueous solutions at 37°C[2].
Self-Validating Solution: Adopt a "Just-In-Time" (JIT) dilution protocol. Reconstitute the lyophilized powder in an anhydrous organic solvent (DMSO) or highly acidic aqueous solution (10 mM HCl, pH < 4) where nucleophilic attack is suppressed. To validate that your stock is intact, run a parallel control assay: spike FFR-CMK into your assay buffer and immediately add the protease, comparing the inhibition to a sample where FFR-CMK was pre-incubated in the buffer for 30 minutes. A significant drop in inhibition in the pre-incubated sample confirms buffer-induced hydrolysis, validating the need for the JIT protocol.
Quantitative Data: FFR-CMK Stability Profiles
The following table summarizes the expected stability of FFR-CMK under various experimental conditions to guide your assay design.
| Storage/Incubation Condition | Solvent / Buffer | Expected Half-Life ( t1/2 ) | Recommendation |
| Long-term Stock (-80°C) | Anhydrous DMSO | > 6 months | Optimal for long-term storage. |
| Aqueous Stock (-20°C) | 10 mM HCl (pH < 4.0) | ~ 4 months | Acceptable if DMSO is incompatible. |
| Assay Pre-incubation (37°C) | HEPES/PBS (pH 7.4) | 15 – 20 minutes | Critical: Add immediately to assay[2]. |
| Assay Pre-incubation (37°C) | Buffer containing 1 mM DTT | < 1 minute | Avoid: Rapid nucleophilic scavenging. |
| Assay Pre-incubation (37°C) | Tris-HCl (pH 8.0) | < 5 minutes | Avoid: Primary amines react with CMK. |
Visualizing Degradation Pathways
To understand why specific buffer components must be avoided, review the chemical degradation pathways of the CMK warhead below.
Caption: Competing reaction pathways of FFR-CMK: Target inhibition vs. chemical degradation.
Step-by-Step Methodology: Optimized Reconstitution & Assay Protocol
To ensure maximum stability and reproducibility, follow this standardized workflow for handling FFR-CMK.
Phase 1: Reconstitution of Lyophilized Powder
-
Equilibrate: Allow the sealed vial of lyophilized FFR-CMK to reach room temperature in a desiccator to prevent condensation, which introduces water and initiates hydrolysis.
-
Solubilize: Reconstitute the peptide in high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10 mM to 20 mM). Alternatively, if organic solvents are incompatible with your downstream application, reconstitute in 10 mM HCl (pH ~2.0).
-
Aliquot: Immediately divide the stock into single-use aliquots (e.g., 10 µL to 20 µL) in low-protein-binding microcentrifuge tubes.
-
Store: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid all freeze-thaw cycles.
Phase 2: Execution of the Protease Assay
-
Prepare Buffers: Ensure your assay buffer is free of thiols (DTT, 2-mercaptoethanol) and primary amines (Tris). Use HEPES, PIPES, or Phosphate buffers adjusted to pH 6.0 - 7.4.
-
Thaw Just-in-Time: Thaw a single aliquot of FFR-CMK on ice immediately before the experiment.
-
Dilute & React: Dilute the FFR-CMK stock into the aqueous assay buffer only when the target protease is already present or add it as the absolute final component. Do not pre-incubate the inhibitor in the aqueous buffer alone.
-
Incubate: Allow the inhibition reaction to proceed for 10-30 minutes at room temperature or 37°C. Because the binding is covalent and irreversible, short incubations are sufficient to achieve complete inhibition before the remaining free inhibitor hydrolyzes[1].
Caption: Optimized laboratory workflow for the preparation, storage, and application of FFR-CMK.
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer or DTT in my assay when using FFR-CMK? A: No. Tris contains a primary amine, and DTT contains free thiols. Both are strong nucleophiles that will rapidly attack the chloromethyl ketone group, permanently inactivating the inhibitor before it can bind to the protease. Switch to a non-nucleophilic buffer like HEPES and omit reducing agents.
Q: I left my aqueous working solution of FFR-CMK (pH 7.4) on the bench for 2 hours. Is it still usable? A: No. The half-life of chloromethyl ketones in physiological aqueous solutions is approximately 15 to 20 minutes[2]. After 2 hours (roughly 6 half-lives), over 98% of the active inhibitor has hydrolyzed into an inactive hydroxymethyl ketone. You must prepare a fresh dilution from your DMSO stock.
Q: Why does the protocol recommend reconstituting in 10 mM HCl if I can't use DMSO? A: The hydrolysis of the CMK group is base-catalyzed. At an acidic pH (< 4.0), the concentration of hydroxide ions is negligible, which drastically slows the rate of nucleophilic attack on the alpha-carbon. Stock solutions maintained at pH < 4 are stable for several months at -20°C.
Q: How do I remove excess FFR-CMK after inhibiting my target protease? A: Because FFR-CMK binds covalently and irreversibly, the inhibited protease complex is highly stable. You can remove the excess, unreacted inhibitor by extensive dialysis against your preferred storage buffer (e.g., HEPES with NaCl and CaCl2 ) overnight at 4°C[1].
Sources
- 1. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Detection of Active Matriptase Using a Biotinylated Chloromethyl Ketone Peptide | PLOS One [journals.plos.org]
Optimizing coupling efficiency of Phe-Phe-Arg-chloromethyl ketone with fluorobenzoate
Topic: Optimizing the Coupling Efficiency of Phe-Phe-Arg-chloromethyl ketone (FFR-cmk) with Fluorobenzoate
Welcome to the Technical Support Center. This guide is designed for radiochemists, molecular biologists, and drug development professionals working on positron emission tomography (PET) tracer synthesis. Specifically, this module addresses the mechanistic challenges and optimization strategies for coupling the irreversible serine protease inhibitor Phe-Phe-Arg-chloromethyl ketone (FFR-cmk) with N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) to develop imaging agents like [18F]ASIS for targeting Tissue Factor (TF) in oncology[1].
Mechanistic Overview & Workflow
Coupling a fluorobenzoate prosthetic group to FFR-cmk requires navigating competing chemical sensitivities. The chloromethyl ketone (cmk) moiety is a highly reactive electrophilic trap designed to alkylate the active-site histidine of proteases like Factor VIIa (FVIIa)[2]. Conversely, the NHS-ester of [18F]SFB requires a slightly basic pH to react with primary amines, a condition that accelerates both NHS hydrolysis and cmk degradation.
To bypass these conflicting chemical requirements, the clinically validated workflow does not couple the fluorobenzoate directly to the isolated FFR-cmk peptide. Instead, FFR-cmk is first used to covalently inhibit FVIIa, forming the Active-Site Inhibited Factor VII (ASIS) complex. Once the delicate cmk group is safely buried and covalently bound within the protein's active site, the robust ASIS complex is radiolabeled with [18F]SFB via surface-accessible lysine residues[3].
Workflow for the synthesis of [18F]ASIS via FFR-cmk inhibition and[18F]SFB coupling.
Frequently Asked Questions (FAQs)
Q: Can I conjugate [18F]SFB directly to the FFR-cmk peptide instead of the FVIIa protein? A: While chemically possible via the N-terminal D-Phe amine, direct conjugation is strongly discouraged in tracer development. The addition of a bulky fluorobenzoyl group directly to the small FFR-cmk peptide sterically hinders its ability to enter and covalently bind the FVIIa active site. The optimized approach is to form the ASIS complex first, then couple the fluorobenzoate to the protein[3].
Q: Why is my radiochemical yield (RCY) for the [18F]SFB coupling step falling below 10%? A: Low coupling efficiency is almost always a result of competitive NHS-ester hydrolysis or amine protonation. If your reaction pH drops below 7.5, the target lysine amines on the ASIS complex remain protonated ( NH3+ ) and non-nucleophilic. If the pH exceeds 8.5, base-catalyzed hydrolysis destroys the [18F]SFB before it can react. Maintain a strict pH of 8.0–8.2[1].
Q: How do I prevent the chloromethyl ketone (cmk) group from degrading during the reaction? A: The cmk moiety is highly susceptible to nucleophilic attack. To preserve it during the initial ASIS formation, the reaction must be kept strictly at 4°C[2]. Once the cmk group has covalently bound to the FVIIa active site, it is physically protected within the protein pocket, allowing the subsequent [18F]SFB conjugation to proceed safely at room temperature (20–25°C)[1].
Troubleshooting Logic for Low Coupling Efficiency
Logical troubleshooting pathway for resolving low fluorobenzoate coupling efficiencies.
Quantitative Data: Optimization Parameters
The following table summarizes the critical parameters required to maximize the coupling efficiency of [18F]SFB to the FFR-cmk-inhibited ASIS complex.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Buffer Selection | Tris-HCl or Glycine | HEPES or Phosphate | Primary amines in Tris/Glycine act as competitive nucleophiles, rapidly consuming the NHS-activated fluorobenzoate. |
| pH Control | < 7.5 or > 8.5 | 8.0 – 8.2 | Balances the deprotonation of target amines (increasing nucleophilicity) against the base-catalyzed hydrolysis of the NHS ester. |
| Temperature | 40°C – 60°C | 20°C – 25°C (RT) | Elevated temperatures accelerate NHS hydrolysis and increase the risk of denaturing the ASIS complex. |
| Moisture in SFB | > 5% Aqueous | Absolute Dryness | Residual moisture from the SPE purification step will prematurely hydrolyze the[18F]SFB before the protein is introduced. |
Self-Validating Experimental Protocol: Synthesis of [18F]ASIS
This protocol outlines the two-phase synthesis of [18F]ASIS, incorporating mandatory quality control (QC) validation checkpoints to ensure system integrity.
Phase 1: Formation of the ASIS Complex
-
Reconstitution : Dissolve Factor VIIa (FVIIa) in sterile, nuclease-free water to a working concentration.
-
Inhibition : Add 5 molar equivalents of D-Phe-Phe-Arg-chloromethyl ketone (FFR-cmk) to the FVIIa solution[2].
-
Causality: The chloromethyl ketone acts as a suicide inhibitor, covalently binding to the active-site histidine of FVIIa to form ASIS.
-
-
Incubation : Maintain the reaction at 4°C for exactly 1 hour[2].
-
Validation Checkpoint 1: Perform a colorimetric serine-protease assay on a small aliquot. A >95% reduction in amidolytic activity confirms successful ASIS formation.
-
-
Purification : Transfer the mixture to a 10 kDa MWCO dialysis cassette (e.g., Slide-A-Lyzer). Dialyze against 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4 overnight at 4°C[2].
-
Causality: This step removes excess, unreacted FFR-cmk which would otherwise act as a competitive sink for the fluorobenzoate during the coupling step.
-
Phase 2: Fluorobenzoate Conjugation
-
Preparation of Prosthetic Group : Synthesize N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) using a qualified synthesis module, purify via solid-phase extraction (SPE) in 80% MeCN, and evaporate to absolute dryness in a single reaction vial[1].
-
Coupling : Add 500 µL of the purified ASIS complex (approx. 0.08 mg/mL) directly to the dried [18F]SFB vial[1].
-
Incubation : React at room temperature (20–25°C) for exactly 30 minutes[1].
-
Final Formulation : Purify the resulting[18F]ASIS using a PD-10 desalting column, eluting into a formulation buffer consisting of 10 mM Gly-Gly, 150 mM NaCl, and 10 mM CaCl₂ at pH 7.5[1].
-
Validation Checkpoint 2: Analyze the final product via analytical HPLC (e.g., Aeris C4 column). The radiochemical purity (RCP) must be ≥95%, with unreacted[18F]fluoride and unspecified impurities measuring ≤2%[1].
-
References
- First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS)
- First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18 F-labeled Active-Site Inhibited Factor VII ( 18 F-ASIS): Potential as Companion Diagnostic, Journal of Nuclear Medicine,
- Synthesis and characterization of (18)F-labeled active site inhibited factor VII (ASIS)
Sources
- 1. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Synthesis and characterization of (18)F-labeled active site inhibited factor VII (ASIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Tissue Factor Expression Using FFRck-Based PET Imaging: A Comprehensive Comparison Guide
Introduction
Tissue Factor (TF) is aberrantly overexpressed on the vascular endothelial cells (VECs) of many solid tumors and directly on cancer cells, driving tumor angiogenesis, metastasis, and hypercoagulability[1]. Because normal VECs do not express TF, it serves as an excellent target for precision oncology and drug delivery[2]. However, imaging TF in vivo presents a critical physiological hurdle: the natural ligand for TF is coagulation factor VIIa (fVIIa). Administering exogenous fVIIa to target TF would initiate the extrinsic coagulation cascade, leading to fatal thrombosis[3].
To bypass this, researchers developed FFRck-based PET imaging. By conjugating the tripeptide inhibitor Phe-Phe-Arg-chloromethyl ketone (FFRck) to the active site of fVIIa, the enzyme is irreversibly inactivated, forming Active Site-Inhibited Factor VIIa (ASIS or FVIIai)[4]. This guide objectively compares FFRck-based PET imaging against alternative modalities and provides a self-validating protocol for its experimental application.
Section 1: Mechanistic Rationale & Pathway
As an Application Scientist, understanding the causality behind probe design is paramount. The efficacy of FFRck lies in its structural mimicry and covalent chemistry. FFRck mimics the natural substrate cleavage site of fVIIa. Upon binding, the chloromethyl ketone group covalently alkylates the histidine residue in the catalytic triad of fVIIa's serine protease domain[4].
This irreversible inhibition yields a catalytically dead complex (FFRck-fVIIa) that cannot activate Factor X, thereby safely uncoupling TF binding from blood coagulation[3]. Paradoxically, this active-site inhibition locks the protein in a conformation that increases its binding affinity to TF by approximately 5-fold compared to native fVIIa, making it an exceptional targeting vector for Positron Emission Tomography (PET)[4].
Mechanism of FFRck-fVIIa targeting tumor Tissue Factor without triggering coagulation.
Section 2: Comparative Analysis of TF Imaging Modalities
When selecting a diagnostic assay for TF expression, researchers must weigh target affinity, pharmacokinetics, and clinical safety. Below is an objective comparison of FFRck-based PET against alternative methodologies.
| Feature | FFRck-fVIIa PET (ASIS) | Anti-TF Immuno-PET (mAbs) | Ex Vivo Biopsy (IHC) |
| Target Affinity | Extremely High (~5-fold > native fVIIa)[4] | High (Antibody-dependent) | N/A (Direct tissue staining) |
| Pharmacokinetics | Fast blood clearance; optimal imaging at 1-4 hours[3] | Slow blood clearance; requires days for optimal contrast | N/A (Invasive procedure) |
| Coagulation Risk | None (Active site irreversibly blocked)[3] | Low to Moderate (Depends on mAb epitope) | None |
| Tumor Heterogeneity | Captures whole-body functional TF expression[3] | Captures whole-body TF expression | High sampling bias (Only captures biopsied area) |
| Clinical Utility | Excellent companion diagnostic for TF-targeted therapies[3] | Good, but limited by long circulation times | Standard of care, but invasive and non-longitudinal |
Section 3: Experimental Workflow & Self-Validating Protocols
Any robust radiotracer development program must include internal controls to validate receptor specificity and systemic safety. The following step-by-step methodology outlines the generation and validation of 18 F-labeled FFRck-fVIIa ( 18 F-ASIS).
Step-by-step experimental workflow for validating FFRck-based PET radiotracers.
Step-by-Step Methodology:
-
Synthesis of FFRck-fVIIa (ASIS): Incubate recombinant human fVIIa with a 5-fold molar excess of FFRck in Tris-buffered saline (pH 7.4) containing 5 mM CaCl 2 for 2 hours at room temperature[4]. Causality Check: Calcium is strictly required to maintain the structural conformation of the fVIIa Gla-domain, which is essential for subsequent membrane and TF binding.
-
Radiochemistry ( 18 F-SFB Conjugation): React the purified ASIS with N-succinimidyl 4-[ 18 F]fluorobenzoate ( 18 F-SFB) in a slightly alkaline buffer (pH 8.5) to target primary amines (lysine residues)[4]. Purify the resulting radiotracer via size-exclusion chromatography.
-
In Vitro Safety & Affinity Validation (Self-Validating Step): Perform a thrombin generation assay. The synthesized FFRck-fVIIa must show zero procoagulant activity compared to native fVIIa. Confirm retained TF affinity using surface plasmon resonance (SPR) or cell-binding assays on known TF-positive cell lines (e.g., BxPC-3 pancreatic cancer cells)[4].
-
In Vivo PET Imaging & Specificity Blockade (Self-Validating Step): Inject the radiotracer (e.g., ~5-10 MBq) intravenously into tumor-bearing xenograft mice. In a parallel control cohort, intravenously administer a 10-fold molar excess of unlabeled FFRck-fVIIa 30 minutes prior to the radiotracer. A significant reduction in tumor Standardized Uptake Value (SUV) in the blocked cohort confirms that the uptake is strictly TF-receptor mediated, and not a false positive driven by the Enhanced Permeability and Retention (EPR) effect[4].
Section 4: Quantitative Performance Data
Objective evaluation requires quantitative data. Table 2 summarizes the in vivo performance of 18 F-FFRck-fVIIa in pancreatic cancer xenograft models, demonstrating high specific uptake and excellent correlation with true biological expression[4].
| Metric | Value / Observation | Analytical Significance |
| Unblocked Tumor Uptake (4h post-injection) | 2.9 ± 0.1 %ID/g[4] | Demonstrates robust accumulation in TF-expressing tumor tissues. |
| Blocked Tumor Uptake (4h post-injection) | 1.4 ± 0.1 %ID/g[4] | A >50% reduction confirms that the signal is highly specific and receptor-mediated. |
| Correlation with Ex Vivo TF Expression | r = 0.72 (P < 0.02)[4] | Proves that the PET signal accurately reflects true biological TF protein levels, validating its use as a quantitative tool. |
| Human Dosimetry (Whole-Body Effective Dose) | ~4 mSv per 200 MBq injection[3] | Well within safe limits for human clinical trials, with no prohibitive organ-specific absorbed doses. |
Conclusion
FFRck-based PET imaging transforms a potentially lethal coagulation factor into a highly specific, safe, and quantitative diagnostic tool. By locking fVIIa into a high-affinity state while completely abolishing its enzymatic activity, FFRck-fVIIa (ASIS) provides superior imaging contrast without the risk of thrombosis. As demonstrated by recent first-in-human trials[3], this modality stands as a premier companion diagnostic, enabling clinicians to non-invasively stratify patients for emerging TF-targeted oncological therapies.
References
-
Title: Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. Source: Journal of Drug Targeting (PubMed) URL: [Link]
-
Title: First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic. Source: Journal of Nuclear Medicine URL: [Link]
-
Title: Quantitative PET Imaging of Tissue Factor Expression Using 18F-Labeled Active Site-Inhibited Factor VII. Source: Journal of Nuclear Medicine URL: [Link]
Sources
- 1. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Humans PET Imaging of Tissue Factor in Patients with Primary and Metastatic Cancers Using 18F-labeled Active-Site Inhibited Factor VII (18F-ASIS): Potential as Companion Diagnostic | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Quantitative PET Imaging of Tissue Factor Expression Using 18F-Labeled Active Site–Inhibited Factor VII | Journal of Nuclear Medicine [jnm.snmjournals.org]
Navigating the Protease Minefield: A Comparative Guide to PPACK and PMSF in Protease Assays
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Selecting the Right Tool for Protease Inhibition.
The Critical Role of Protease Inhibition
During cell lysis and protein extraction, the compartmentalization of cellular components is disrupted, leading to the release of a host of endogenous proteases. These enzymes, if left unchecked, can rapidly degrade target proteins, affecting their structure, function, and subsequent analysis. The choice of a protease inhibitor is therefore not a trivial matter but a critical determinant of experimental success.
Phenylmethylsulfonyl Fluoride (PMSF): The Broad-Spectrum Workhorse
PMSF is a classic and widely used irreversible inhibitor of serine proteases.[1] Its relatively low cost and broad-spectrum activity have made it a staple in biochemistry and molecular biology laboratories for decades.
Mechanism of Action: Irreversible Sulfonylation
PMSF acts by covalently modifying the active site serine residue of serine proteases through a process called sulfonylation.[2] This modification is irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.[3] While its primary targets are serine proteases like trypsin, chymotrypsin, and thrombin, PMSF can also inhibit certain cysteine proteases, such as papain, although this inhibition can often be reversed with reducing agents.[3]
Caption: Irreversible inhibition of serine proteases by PMSF.
Practical Considerations and Limitations
A significant drawback of PMSF is its instability in aqueous solutions. Its half-life is highly pH-dependent, decreasing rapidly as the pH increases. For instance, at 25°C, the half-life is approximately 110 minutes at pH 7.0, but only 35 minutes at pH 8.0.[4] This necessitates the fresh preparation of PMSF-containing buffers immediately before use. Due to its poor water solubility, PMSF is typically prepared as a concentrated stock solution in an anhydrous organic solvent like ethanol, isopropanol, or DMSO.[5]
Crucially, PMSF is a toxic compound and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE). [6][7] It is a neurotoxin and can cause severe irritation to the skin, eyes, and respiratory tract.[8][9][10]
Phenylalanyl-phenylalanyl-arginine Chloromethyl Ketone (PPACK): The High-Affinity Thrombin Specialist
PPACK, also known as D-Phe-Pro-Arg-CH2Cl, is a synthetic peptide derivative that acts as a potent and highly selective irreversible inhibitor of thrombin.[11][12] Its design is based on the substrate specificity of thrombin, allowing it to target this key serine protease with exceptional affinity.
Mechanism of Action: Targeted Covalent Modification
PPACK irreversibly inhibits thrombin by forming a covalent bond with the active site histidine residue, facilitated by the chloromethyl ketone moiety.[13] This targeted interaction results in a stable, inactive enzyme-inhibitor complex. While its primary target is thrombin, PPACK can also inhibit other proteases such as tissue plasminogen activator, Factor VIIa, and Factor XIa, though with significantly lower affinity.[14] Its inhibitory effect on Factor Xa has been shown to be three orders of magnitude less than on thrombin.[1]
Caption: Irreversible inhibition of thrombin by PPACK.
Applications Beyond Protease Inhibition
Due to its high specificity and potency against thrombin, PPACK is widely used as an anticoagulant in research and clinical settings.[15][16] It effectively prevents thrombin-mediated fibrin clot formation and platelet activation.[12] This specificity makes it an invaluable tool for studying the roles of thrombin in various physiological and pathological processes, such as coagulation, inflammation, and signaling.[1]
Head-to-Head Comparison: PPACK vs. PMSF
The choice between PPACK and PMSF hinges on the specific requirements of the experiment. The following table provides a comparative summary of their key characteristics.
| Feature | Phenylmethylsulfonyl fluoride (PMSF) | Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (PPACK) |
| Mechanism | Irreversible sulfonylation of active site serine[2] | Irreversible alkylation of active site histidine[13] |
| Primary Targets | Broad-spectrum serine proteases (trypsin, chymotrypsin, thrombin)[3] | Thrombin (high affinity, Ki = 0.24 nM)[12] |
| Other Targets | Some cysteine proteases (e.g., papain)[3] | Tissue plasminogen activator, Factor VIIa, Factor XIa (lower affinity)[14] |
| Reversibility | Irreversible[3] | Irreversible[12] |
| Typical Working Conc. | 0.1 - 1 mM[4] | 10 - 100 µM (for anticoagulation)[12]; assay-dependent |
| Aqueous Stability | Poor; short half-life, pH-dependent[4] | Decomposes at alkaline pH; stable in acidic stock solutions |
| Solubility | Poor in water; soluble in anhydrous organic solvents (ethanol, DMSO)[5] | Soluble in water and DMSO[17] |
| Toxicity | High ; neurotoxin, corrosive[6][8][9][10] | Hazardous; handle with care[18][19] |
Experimental Protocols: A Guide to Practical Application
The following protocols provide a generalized framework for utilizing PMSF and PPACK in protease assays. It is crucial to optimize concentrations and incubation times for your specific enzyme and substrate.
General Workflow for Protease Inhibition Assay
Caption: A generalized workflow for a protease inhibition assay.
Protocol 1: Preparation of Inhibitor Stock Solutions
PMSF Stock Solution (100 mM):
-
Work in a fume hood and wear appropriate PPE.
-
Weigh out 17.4 mg of PMSF powder.[20]
-
Dissolve the PMSF in 1 mL of anhydrous isopropanol, ethanol, or DMSO.
-
Store the stock solution in aliquots at -20°C for up to 9 months. Note: PMSF is unstable in aqueous solutions and must be added to the assay buffer immediately before use.
PPACK Stock Solution (10 mM):
-
Weigh out the appropriate amount of PPACK dihydrochloride.
-
Dissolve in sterile, nuclease-free water to a final concentration of 10 mM.
-
Aliquot and store at -20°C. Stock solutions at a pH below 4 are stable for up to 4 months.
Protocol 2: General Protease Assay
This protocol is a template and should be adapted for the specific protease and substrate being used. A colorimetric or fluorometric substrate is typically used.
-
Prepare the Assay Buffer: Use a buffer that is optimal for the activity of your target protease (e.g., Tris-HCl, HEPES).
-
Prepare the Substrate Solution: Dissolve the chromogenic or fluorogenic substrate in the assay buffer to the desired final concentration.
-
Set up the Assay Plate: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
Inhibitor (PPACK or PMSF) at various concentrations (or vehicle control - the solvent used for the inhibitor stock).
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Measure the Signal: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic readings will be used to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial velocity (rate of substrate cleavage) for each condition.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration (log scale) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Choosing the Right Inhibitor: A Decision Framework
The selection of PPACK versus PMSF is a critical experimental design choice.
Choose PMSF when:
-
You need to inhibit a broad range of serine proteases.
-
Cost is a significant consideration.
-
Your experimental workflow allows for the fresh preparation of buffers.
-
You are working with a well-ventilated fume hood and are trained in handling toxic compounds.
Choose PPACK when:
-
You need to specifically and potently inhibit thrombin.
-
Your research focuses on coagulation, platelet biology, or thrombin-mediated signaling.
-
You require a water-soluble inhibitor with better stability in aqueous stock solutions (at acidic pH).
-
Off-target effects on other proteases need to be minimized.
Conclusion: A Tale of Two Inhibitors
Both PPACK and PMSF are powerful tools for controlling proteolytic activity, but they are not interchangeable. PMSF serves as a broad-spectrum, cost-effective, yet hazardous workhorse for general protease inhibition. In contrast, PPACK is a highly specialized and potent instrument for the targeted inhibition of thrombin, offering exquisite selectivity. By understanding their distinct mechanisms, properties, and practical considerations, researchers can confidently select the optimal inhibitor to safeguard their precious samples and ensure the integrity and reproducibility of their experimental data.
References
- Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental
- PPACK, DIHYDROCHLORIDE SDS, 142036-63-3 Safety D
- A Head-to-Head Comparison of Chymostatin and PMSF for Preventing Protein Degrad
- Inhibition of serine proteases by steroids - PubMed. (n.d.).
- PMSF - Wikipedia. (n.d.).
- PMSF: The Indispensable Protease Inhibitor for Protein Preserv
- Enzymatic Pea Protein Hydrolysates Are Active Trypsin and Chymotrypsin Inhibitors - MDPI. (2019, June 10).
- The Natural Polypeptides as Significant Elastase Inhibitors - PMC. (2020, June 5).
- Small-molecule inhibitor: PMSF - MEROPS - the Peptidase D
- Protease Inhibitor Solution - Meso Scale Discovery. (n.d.).
- Phenylmethylsulfonyl Fluoride (PMSF): A Technical Guide to its Mechanism and Application in Protease Inhibition - Benchchem. (n.d.).
- Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. (n.d.).
- Table 3 . Efficiency of trypsin inhibitors STI and PMSF in preventing...
- A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF - Benchchem. (n.d.).
- PPACK, Dihydrochloride. (n.d.).
- Comparative inhibition of trypsins from several species by soybean trypsin inhibitors - PubMed. (n.d.).
- PPACK II | Kallikrein Inhibitor - MedchemExpress.com. (n.d.).
- PMSF16-S-50 - Life Technologies. (n.d.).
- PMSF | Protocols Online. (2012, July 13).
- Thrombin-inhibiting perfluorocarbon nanoparticles provide a novel strategy for treatment and magnetic resonance imaging of acute thrombosis - PMC. (n.d.).
- PPACK, Dihydrochloride - Sigma-Aldrich. (n.d.).
- Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride) - G-Biosciences. (n.d.).
- PHENYLMETHYLSULFONYL FLUORIDE (PMSF) - AmericanBio. (2014, July 17).
- PMSF: A Key Serine Protease Inhibitor in Research | GlpBio - YouTube. (2023, October 14).
- PRODUCT INFORMATION - Cayman Chemical. (2023, November 1).
- Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineraliz
- D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed. (n.d.).
- A comparison of the inhibition of porcine pancreatic elastase and human neutrophil elastase by alpha-crystallin - PubMed. (n.d.).
- AEBSF vs. PMSF: A Comprehensive Guide to Serine Protease Inhibition - Benchchem. (n.d.).
- The Complete Guide for Protease Inhibition. (n.d.).
- SAFETY D
- Isolation and Characterization of Protease Inhibitors with Antimicrobial Activity from Sirisa (Albizia lebbeck) Seed Protein Extract - Biosciences Biotechnology Research Asia. (2023, February 9).
- Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens PMID: 10090527 | MedChemExpress. (n.d.).
- Enhancing Alkaline Protease Stability through Enzyme-Catalyzed Crosslinking and Its Application in Detergents - MDPI. (2024, March 21).
- PPACK Dihydrochloride - Potent Thrombin Inhibitor - APExBIO. (n.d.).
- PPACK (hydrochloride) (Pebac, D-Phenylalanyl-prolyl-arginyl Chloromethyl Ketone, D-Phe-Pro-Arg-CH2Cl, CAS Number: 82188-90-7) | Cayman Chemical. (n.d.).
Sources
- 1. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comparison of the inhibition of porcine pancreatic elastase and human neutrophil elastase by alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mybiosource.com [mybiosource.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www1.mscdirect.com [www1.mscdirect.com]
- 17. ubpbio.com [ubpbio.com]
- 18. echemi.com [echemi.com]
- 19. mesoscale.com [mesoscale.com]
- 20. wolfson.huji.ac.il [wolfson.huji.ac.il]
Comparative binding affinity of FFRck-inhibited factor VIIa vs native factor VIIa
An in-depth technical comparison of the binding kinetics and structural mechanics between native coagulation Factor VIIa (FVIIa) and its active-site inhibited derivative, FFR-FVIIa.
Mechanistic Causality: Why Active-Site Inhibition Alters Affinity
To understand the comparative binding affinities of native FVIIa and FFR-FVIIa (often designated as FVIIai), one must first examine the allosteric relationship between the protease domain and its obligate cofactor, Tissue Factor (TF).
In the absence of TF, native FVIIa circulates in a highly flexible, zymogen-like state. Binding to TF triggers a massive allosteric reorganization, stabilizing the insertion of the N-terminus (Ile153) into the activation pocket and fully structuring the active site[1]. Because the protease domain must be forced into this ordered conformation upon binding, the interaction carries a significant entropic penalty .
FFR-FVIIa is generated by irreversibly alkylating the active site of native FVIIa with the synthetic tripeptide D-Phe-Pro-Arg-chloromethyl ketone (FFR-ck). This inhibitor covalently bonds to the catalytic triad (specifically Ser344 and His193). The active-site occupancy by FFR-ck artificially drives the protease domain into its fully mature, "active" conformation independent of TF[1].
Because FFR-FVIIa is pre-organized into the active conformation, the entropic cost of binding to TF is bypassed. Consequently, FFR-FVIIa exhibits a faster association rate ( kon ) and a slower dissociation rate ( koff ), translating to a binding affinity ( Kd ) that is approximately 5-fold higher than that of native FVIIa[2][3]. This makes FFR-FVIIa an exceptionally potent competitive inhibitor of the TF-FVIIa complex, capable of blocking downstream Factor X (FX) activation without initiating coagulation itself.
Fig 1: Mechanism of TF-FVIIa activation vs FFR-FVIIa competitive inhibition.
Quantitative Data: Comparative Binding Affinity
The binding affinity of FVIIa to TF is highly dependent on the lipid environment. Soluble TF (sTF), lacking the transmembrane domain and phospholipid bilayer, binds FVIIa in the nanomolar range[4][5]. Conversely, full-length TF embedded in a phospholipid membrane interacts with the γ -carboxyglutamic acid (Gla) domain of FVIIa, driving the affinity into the picomolar range[4]. Across all environments, FFR-FVIIa maintains a superior affinity profile compared to native FVIIa.
| Kinetic Parameter | Native FVIIa (Soluble TF) | FFR-FVIIa (Soluble TF) | Native FVIIa (Membrane TF) | FFR-FVIIa (Membrane TF) |
| Kd (Equilibrium Affinity) | ~6.3 - 11.6 nM[4][5] | ~1.2 - 2.3 nM[3] | ~10 - 50 pM[4] | ~2 - 10 pM[2] |
| kon (Association Rate) | 3.4×105M−1s−1 [5] | Faster than native[2] | High (Lipid-assisted) | Faster than native |
| koff (Dissociation Rate) | 2.1×10−3s−1 [5] | Slower than native[2] | Very low ( <10−4s−1 ) | Slower than native |
| Catalytic Status | Active | Inactive (Inhibitor) | Active | Inactive (Inhibitor) |
Experimental Methodologies: Self-Validating Protocols
To accurately capture the kinetic differences between native and FFR-inhibited FVIIa, researchers must utilize orthogonal techniques that account for both lipid-free and lipid-bound TF states. The following protocols are engineered with internal controls to validate the physical causality of the interactions.
Protocol A: Surface Plasmon Resonance (SPR) for Soluble TF Kinetics
Causality Focus: SPR isolates the protein-protein interaction from lipid-binding effects. To ensure the measured kon reflects true interaction kinetics rather than diffusion limits, the protocol mandates high flow rates to eliminate mass transport limitations.
-
Surface Preparation: Immobilize recombinant sTF onto a CM5 sensor chip via standard amine coupling. Critical Control: Target a low immobilization level (~200-300 Response Units) to minimize steric hindrance and avidity/rebinding artifacts.
-
Analyte Preparation: Dilute native FVIIa and FFR-FVIIa into a running buffer (10 mM HEPES, 150 mM NaCl, 0.005% Surfactant P20) strictly supplemented with 5 mM CaCl2 . Causality: Calcium is an absolute requirement for the Gla-domain to adopt the correct orientation for TF interaction[4].
-
Kinetic Injection: Inject the FVIIa analytes over the sTF surface at a high flow rate of 50 µL/min for 3 minutes (association), followed by a 5-minute buffer flow (dissociation).
-
Regeneration: Inject 50 mM EDTA for 30 seconds. Validation: Chelating calcium instantly dissociates the TF-FVIIa complex. Returning the baseline to exactly zero validates that the interaction was specific and metal-dependent.
-
Analysis: Fit the sensorgrams using a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Protocol B: Cell-Based Radioligand Assay for Membrane-Bound TF
Causality Focus: This assay measures affinity in a physiological lipid environment. It utilizes a 4°C incubation to physically halt receptor-mediated endocytosis, ensuring the assay measures true surface equilibrium rather than intracellular accumulation.
-
Cell Preparation: Culture TF-expressing cells (e.g., stimulated HUVECs or J82 carcinoma cells) in 24-well plates until confluent. Wash with a calcium-supplemented binding buffer (BSA/HEPES/NaCl/ CaCl2 ).
-
Radiolabeling: Iodinate native FVIIa and FFR-FVIIa with 125I using the Iodogen method.
-
Equilibrium Binding: Add increasing concentrations of 125I -FVIIa or 125I -FFR-FVIIa (1 pM to 1 nM) to the cells. Validation: For every concentration, prepare a parallel well containing a 100-fold molar excess of unlabeled FVIIa to define and subtract non-specific binding.
-
Incubation: Incubate the plates at 4°C for 4 hours. Causality: Maintaining 4°C prevents the active internalization of the TF-FVIIa complex, stabilizing the surface equilibrium[2].
-
Harvest and Quantification: Wash cells rapidly three times with ice-cold buffer to remove unbound ligand. Lyse cells with 1M NaOH and quantify radioactivity using a gamma counter.
-
Analysis: Subtract non-specific binding from total binding to yield specific binding. Fit the data to a single-site specific binding model to derive the apparent Kd .
Fig 2: Parallel experimental workflows for SPR and cell-based binding assays.
Sources
- 1. pnas.org [pnas.org]
- 2. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of factor VIIa binding to relipidated tissue factor by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the factor VIIa binding site on human tissue factor: effects of tissue factor mutations on the kinetics and thermodynamics of binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-CMK) with Non-Target Proteases
Executive Summary
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-CMK, also known as PPACK II) is a synthetic peptide engineered as an irreversible inhibitor of serine proteases[1]. While classically deployed to target plasma and glandular kallikreins, its highly reactive chloromethyl ketone (CMK) warhead and adaptable P1-P3 peptide sequence make it susceptible to significant cross-reactivity[1]. In drug development and complex biological assays, failing to account for this promiscuity can lead to severe off-target effects. This guide objectively compares the kinetic performance of FFR-CMK against its primary targets, off-target serine proteases, and unexpected cysteine proteases, contrasting its profile with the widely used alternative, PPACK (D-Phe-Pro-Arg-CH2Cl)[2].
Mechanistic Causality: Structural Basis for Specificity and Cross-Reactivity
As a Senior Application Scientist, it is critical to look beyond the basic activity of an inhibitor and understand the structural causality driving its cross-reactivity. FFR-CMK's promiscuity is governed by three distinct molecular features:
-
P2 Residue Substitution (The Alternative Comparison): The parent compound, PPACK, utilizes a P2 Proline, making it an exceptionally potent inhibitor of thrombin ( kobs/[I]≈107M−1s−1 )[2]. FFR-CMK replaces this Proline with a bulky, hydrophobic Phenylalanine (Phe). This large hydrophobic group at the P2 site sterically clashes with the thrombin active site, causing FFR-CMK to inhibit thrombin poorly[2]. This structural shift successfully redirects FFR-CMK's primary specificity toward plasma kallikreins[2].
-
The P1 Arginine (Arg) Anchor: FFR-CMK was designed to mimic the natural cleavage site of trypsin-like serine proteases. The positively charged P1 Arg anchors the inhibitor into the deep, acidic S1 pocket of kallikreins and Factor XIIa[3]. However, many cysteine proteases, such as the gingipains from Porphyromonas gingivalis, also possess strong Arg-specificity at their S1 subsites, leading to rapid cross-inhibition[4].
-
Cysteine Protease Promiscuity via the CMK Warhead: The chloromethyl ketone moiety acts as a suicide inhibitor. While designed for the active site serine hydroxyl, the highly nucleophilic thiolate of cysteine proteases (e.g., Cys145 in SARS-CoV-2 MPro) aggressively attacks the CMK warhead[5]. The chloride is an excellent leaving group, making CMK inherently reactive toward activated thiols even if the peptide sequence is not a perfect match. For instance, while MPro typically cleaves after Glutamine, its S1 pocket exhibits sufficient plasticity to accommodate the Arg residue of FFR-CMK, leading to potent cross-reactivity[5].
Quantitative Comparison of Protease Cross-Reactivity
The following table summarizes the kinetic efficiency of FFR-CMK compared to PPACK across a panel of target and non-target proteases.
| Protease | Catalytic Class | FFR-CMK Performance | PPACK Performance (Alternative) | Reference |
| Plasma Kallikrein | Serine (Target) | kobs/[I]=1.2×105M−1s−1 | kobs/[I]=102−103M−1s−1 | [2],[3] |
| Thrombin | Serine (Off-Target) | Poor Inhibition | kobs/[I]≈107M−1s−1 | [2] |
| Factor XIIa | Serine (Off-Target) | kobs/[I]=1.4×103M−1s−1 | - | [3] |
| Factor XIa | Serine (Off-Target) | kobs/[I]=0.11×103M−1s−1 | - | [3] |
| SARS-CoV-2 MPro | Cysteine (Off-Target) | IC50=20±2 nM * | - | [5] |
| Gingipain K/R | Cysteine (Off-Target) | Rapid Inactivation | Rapid Inactivation | [4] |
*Data reflects the alkyne-derivatized D-FFR-CMKyne probe, which demonstrates high affinity for MPro[5].
Visualization: Cross-Reactivity Landscape
Logical relationship mapping of FFR-CMK target specificity and non-target cross-reactivity.
Experimental Protocol: Profiling FFR-CMK Cross-Reactivity via Continuous Kinetic Assays
Evaluating covalent irreversible inhibitors like FFR-CMK requires a shift from standard IC50 determinations to time-dependent kinetic profiling. Because the CMK warhead covalently modifies the active site, inhibition is a function of both concentration and time. Relying solely on end-point IC50 values will artificially inflate the perceived potency of cross-reactive off-targets.
Self-Validating System: This protocol utilizes the continuous substrate method. By plotting the observed inactivation rate ( kobs ) against inhibitor concentration, a strictly linear relationship self-validates that the cross-reactivity is driven by a bimolecular, irreversible covalent modification rather than non-specific aggregation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of FFR-CMK in anhydrous DMSO to prevent hydrolysis of the chloromethyl ketone[1].
-
Dilute target/non-target proteases (e.g., Plasma Kallikrein, FXIIa, MPro) to a working concentration of 1-5 nM in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). For cysteine proteases like MPro, supplement with 1 mM DTT to maintain the active site cysteine in a reduced state.
-
-
Fluorogenic Substrate Selection:
-
For Kallikrein/FXIIa: Utilize Z-Phe-Arg-AMC at a final concentration of 50 µM[3].
-
For MPro: Utilize Dabcyl-KTSAVLQSGFRKME-Edans at 10 µM.
-
-
Reaction Setup (The Causality of Addition Order):
-
Crucial Step: Do not pre-incubate the enzyme and inhibitor without monitoring, as you will lose the kinetic resolution of the rapid inactivation phase.
-
Aliquot 45 µL of the fluorogenic substrate and 5 µL of FFR-CMK (yielding final inhibitor concentrations ranging from 0.04 to 40 µM) into a black 96-well microplate[3].
-
-
Reaction Initiation and Continuous Monitoring:
-
Initiate the reaction by injecting 50 µL of the protease solution into the wells.
-
Immediately monitor fluorescence continuously (e.g., Ex: 380 nm / Em: 460 nm for AMC) for 30 minutes at 37°C.
-
-
Data Extraction & Self-Validation:
-
Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibition: Fluorescence=vi/kobs×(1−e−kobs×t)+C .
-
Extract the pseudo-first-order rate constant ( kobs ) for each FFR-CMK concentration.
-
Plot kobs against [FFR-CMK]. Calculate the slope to determine the second-order rate constant ( kobs/[I] ), which represents the true biochemical efficiency of the cross-reactivity.
-
References
-
Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates. PubMed (NIH). URL:[Link]
-
Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2. PMC (NIH). URL:[Link]
-
Peptide Macrocycle Inhibitor of Coagulation Factor XII with Subnanomolar Affinity and High Target Selectivity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Titration and mapping of the active site of cysteine proteinases from Porphyromonas gingivalis (gingipains) using peptidyl chloromethanes. PubMed (NIH). URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Titration and mapping of the active site of cysteine proteinases from Porphyromonas gingivalis (gingipains) using peptidyl chloromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories handling highly reactive peptide-based inhibitors. Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (FFR-CMK, also known as D-Phe-Phe-Arg-CMK or PPACK II) is a cornerstone reagent in coagulation cascade research and structural biology[1]. However, its potency as an irreversible serine protease inhibitor is intrinsically linked to its chemical hazard profile.
This guide provides the definitive operational and disposal framework required to maintain scientific integrity while ensuring absolute laboratory safety.
Chemical Profiling & Mechanistic Causality
To handle FFR-CMK safely and dispose of it correctly, one must understand how it works at a molecular level. FFR-CMK mimics the natural substrate of serine proteases, such as Factor VIIa and Kallikrein[2]. Upon entering the enzyme's active site, the reactive chloromethyl ketone (CMK) group undergoes a nucleophilic attack by the catalytic histidine residue, causing a translocation of the proteinase during complex formation[3]. This forms a permanent covalent bond, irreversibly inactivating the enzyme[2].
Causality for Safety: Because FFR-CMK is an electrophilic alkylating agent, it does not discriminate between a target protease in a microcentrifuge tube and the biological nucleophiles in your skin, eyes, or respiratory tract. Exposure can lead to severe irritation, sensitization, and potential mutagenic effects. Furthermore, the presence of a chlorine atom in its structure dictates strict environmental disposal regulations[1].
Biochemical mechanism of irreversible protease inactivation by FFR-CMK.
Quantitative Data & Physicochemical Properties
Understanding the physical properties of FFR-CMK is essential for both operational success and safe waste segregation.
| Property | Value | Operational & Safety Implication |
| Molecular Formula | C25H33ClN6O3 • 2CF3COOH (TFA salt) | Contains chlorine; dictates halogenated waste routing[1]. |
| Molecular Weight | 729.1 g/mol (TFA salt) | Required for accurate molarity calculations during reconstitution[1]. |
| Solubility | ~30 mg/mL in DMSO, DMF, Ethanol | Use anhydrous solvents to prevent premature hydrolysis of the CMK group[1]. |
| Storage Temperature | -20°C (Desiccated) | Moisture sensitive; ambient humidity degrades the active warhead[1]. |
| Working Concentration | 1 µM - 10 µM (Assay dependent) | Highly potent; requires serial dilution to avoid off-target alkylation[2]. |
Operational Handling & Experimental Workflows
Protocol: Reconstitution and Serine Protease Inhibition Objective: To safely reconstitute FFR-CMK and achieve complete, irreversible inhibition of target proteases prior to downstream analysis.
-
Equilibration: Remove the lyophilized FFR-CMK vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials introduces condensation. Water rapidly hydrolyzes the reactive chloromethyl ketone warhead, rendering the inhibitor inert before the experiment even begins.
-
Reconstitution: In a Class II Biological Safety Cabinet, add anhydrous DMSO to achieve a 10 mM stock solution. Pipette gently to dissolve. Do not vortex vigorously to avoid aerosolization[1].
-
Aliquoting: Dispense into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles degrade both the peptide backbone and the CMK moiety.
-
Inhibition Reaction: Add FFR-CMK to the protein sample (e.g., 100 nM Factor VIIa) to a final concentration of 1 µM. Incubate at 4°C overnight or 37°C for 60 minutes[2]. Mutation studies have shown that FFR-CMK modification of Factor VIIa alters its affinity for tissue factor, confirming structural integration[4].
-
Self-Validating Step: Confirm complete inhibition by measuring the residual amidolytic activity using a chromogenic substrate (e.g., S-2288)[2]. A successful FFR-CMK blockade will yield a near-zero absorbance change at 405 nm, validating that the active site is fully alkylated[4].
Proper Disposal Procedures (Core Directive)
The disposal of FFR-CMK must be treated with the same rigor as its experimental application. The presence of the chlorine atom dictates strict waste segregation protocols to prevent environmental contamination and toxic byproducts during incineration.
Decision matrix for the segregation and proper disposal of FFR-CMK laboratory waste.
Protocol: Comprehensive Waste Segregation
-
Segregation of Liquid Waste:
-
Organic Stocks: Dispose of any unused DMSO or Ethanol stock solutions into a designated Halogenated Organic Waste container. Causality: During standard incineration, halogenated compounds can form highly toxic dioxins. Routing this to a halogenated waste stream ensures it is processed in specialized high-temperature incinerators designed to scrub chlorine gas.
-
Aqueous Buffers: Aqueous reaction mixtures containing trace amounts of FFR-CMK should be routed to Aqueous Hazardous Waste . If the mixture contains biological agents (e.g., human plasma or cell lysates), it must be routed to Biohazardous Waste and chemically deactivated before autoclaving.
-
-
Solid Waste Management:
-
Collect all contaminated pipette tips, empty vials, and gloves in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Alkylating Agent."
-
Do not place these items in standard biohazard bags unless the waste is also biologically contaminated and your facility's disposal contractor is explicitly licensed to incinerate mixed bio-chemical waste.
-
Spill Management & Chemical Decontamination
In the event of a surface spill, the chloromethyl ketone warhead must be actively neutralized, not just wiped away.
Protocol: Spill Neutralization
-
Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Surround the spill with absorbent pads.
-
Chemical Neutralization: Apply a 1M NaOH solution or a buffer containing 10% sodium hypochlorite (bleach) directly to the spill area. Causality: Strong nucleophiles (like hydroxide ions) will rapidly react with the electrophilic CMK group, hydrolyzing it and converting the active alkylating agent into a non-toxic, inactive derivative.
-
Absorption & Cleanup: Allow a 15-minute contact time for the reaction to complete. Absorb the neutralized liquid with spill pads.
-
Self-Validating Step: Wash the area thoroughly with soap and water. To ensure the spill area is fully decontaminated and safe for regular use, check the pH of the wiped surface with indicator paper to confirm the neutralizing base (NaOH) has been completely removed. Dispose of all pads in the solid hazardous waste bin.
References
-
Antibody-induced Enhancement of Factor VIIa Activity through Distinct Allosteric Pathways National Institutes of Health (NIH) URL:[2]
-
Engineered Recombinant Factor VII Q217 Variants with Altered Inhibitor Specificities Biochemistry - ACS Publications URL:[4]
-
PRODUCT INFORMATION - PPACKII (trifluoroacetate salt) Cayman Chemical URL:[1]
-
Formation of the covalent serpin-proteinase complex involves translocation of the proteinase by more than 70 Å and full insertion of the reactive center loop into β-sheet A Proceedings of the National Academy of Sciences (PNAS) URL:[3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
